molecular formula C7H13NO B6198316 (1-cyclopropylazetidin-3-yl)methanol CAS No. 2306274-92-8

(1-cyclopropylazetidin-3-yl)methanol

Cat. No.: B6198316
CAS No.: 2306274-92-8
M. Wt: 127.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-cyclopropylazetidin-3-yl)methanol is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . Its structure features an azetidine ring, a four-membered saturated heterocycle, which is substituted with a cyclopropyl group on the nitrogen atom and a hydroxymethyl group on the 3-position of the ring . The azetidine ring is a significant pharmacophore in medicinal chemistry, found in a variety of synthetic compounds with biological activity . Azetidine-containing building blocks, particularly those with additional functional handles like the methanol group in this compound, are valuable for constructing more complex molecules . Researchers utilize such azetidine derivatives as constrained analogs of larger ring systems or linear chains, for instance, as building blocks for novel amino acid derivatives and peptides, which can be used to generate libraries for drug discovery . This compound is offered for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2306274-92-8

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

Methodological & Application

reaction protocols for oxidation of (1-cyclopropylazetidin-3-yl)methanol to aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Selective Oxidation of (1-cyclopropylazetidin-3-yl)methanol to its Aldehyde for Pharmaceutical Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of (1-cyclopropylazetidin-3-yl)carbaldehyde is a critical step in the development of novel therapeutics, as the title scaffold combines the desirable physicochemical properties of both cyclopropyl and azetidine rings.[1][2] However, the selective oxidation of the primary alcohol precursor, this compound, presents a significant synthetic challenge. The inherent ring strain of both the cyclopropane and azetidine moieties, coupled with the potential for N-oxidation of the tertiary amine, necessitates the use of exceptionally mild and chemoselective oxidation protocols.[2][3] This guide provides detailed, field-proven protocols for two highly effective methods—Dess-Martin Periodinane (DMP) Oxidation and Parikh-Doering Oxidation—that reliably yield the target aldehyde while preserving the integrity of the sensitive functional groups.

The Synthetic Challenge: Preserving Strained Rings

The primary obstacle in this transformation is preventing unwanted side reactions. Standard, more aggressive oxidizing agents (e.g., chromium-based reagents) can lead to a mixture of products or complete degradation of the starting material. Key challenges include:

  • Over-oxidation: Primary alcohols can be easily oxidized past the aldehyde stage to form a carboxylic acid, especially in the presence of water.[4][5][6]

  • Azetidine Ring Instability: The four-membered azetidine ring possesses considerable strain (approx. 25.4 kcal/mol) and can be susceptible to cleavage under harsh acidic or basic conditions.[2][7]

  • Cyclopropane Ring Opening: The cyclopropyl group, while generally more stable than a double bond, can undergo rearrangement or ring-opening reactions, particularly under radical or strongly acidic conditions.[3]

  • N-Oxidation: The tertiary amine of the azetidine ring is a potential site for oxidation, leading to the corresponding N-oxide, which complicates purification and reduces the yield of the desired aldehyde.

Therefore, the chosen protocols must operate under neutral or mildly basic conditions, at controlled temperatures, and with high functional group tolerance.

Recommended Oxidation Protocols

Two protocols have been identified as superior for this specific transformation due to their mild reaction conditions and high chemoselectivity.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a premier choice for sensitive substrates. It utilizes a hypervalent iodine reagent that operates under neutral pH and typically at room temperature, offering high yields and simplified workups.[8][9] Its high tolerance for functional groups makes it ideal for oxidizing N-protected or complex amino alcohols without epimerization or side reactions.[8][10]

Causality & Rationale: The reaction proceeds through a ligand exchange mechanism where the alcohol displaces an acetate on the iodine center.[11] A subsequent intramolecular deprotonation by the acetate anion affords the aldehyde without the need for harsh external reagents or extreme temperatures, thus preserving the delicate azetidine and cyclopropyl rings.

Diagram: Simplified DMP Oxidation Mechanism

DMP_Mechanism Substrate (R)-OH Alcohol Intermediate Diacetoxyalkoxy- periodinane Intermediate Substrate->Intermediate Ligand Exchange DMP DMP (Dess-Martin Periodinane) DMP->Intermediate Product Aldehyde Intermediate->Product α-H Deprotonation (by Acetate) Byproduct1 Iodinane Intermediate->Byproduct1 Byproduct2 Acetic Acid (2 eq.) Intermediate->Byproduct2

Caption: Mechanism of the Dess-Martin Oxidation.

Experimental Protocol: DMP Oxidation

ParameterValueDetails
Reagents This compoundSubstrate (1.0 eq.)
Dess-Martin Periodinane (DMP)1.1 - 1.5 eq.
Sodium Bicarbonate (NaHCO₃)Optional buffer (2.0 - 4.0 eq.)
Dichloromethane (DCM)Anhydrous, reaction solvent
Temperature Room Temperature (20-25 °C)No external heating or cooling needed.
Reaction Time 1 - 3 hoursMonitor by TLC or LC-MS.
Typical Yield >90%Highly efficient conversion.

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.) and anhydrous dichloromethane (DCM) to make a ~0.1 M solution.

  • Buffering (Optional but Recommended): Add sodium bicarbonate (2.0-4.0 eq.). This is a precautionary measure to neutralize any trace acidic impurities in the DMP or generated during the reaction.

  • Reagent Addition: With vigorous stirring, add Dess-Martin Periodinane (1.2 eq.) portion-wise over 5-10 minutes. The reaction is typically slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) mixed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde is often pure enough for subsequent steps, but can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Parikh-Doering Oxidation

The Parikh-Doering oxidation is an "activated DMSO" method that avoids the cryogenic temperatures required for the Swern oxidation.[12][13] It utilizes the sulfur trioxide pyridine complex (SO₃·Py) as a mild and stable activator for DMSO.[14] The reaction can be conveniently run at 0 °C to room temperature, making it operationally simpler than Swern while retaining high chemoselectivity.[12]

Causality & Rationale: DMSO is activated by the electrophilic SO₃·Py complex.[12][15] The alcohol attacks the activated sulfur species, forming an alkoxysulfonium intermediate. A hindered base, like triethylamine, facilitates an intramolecular elimination (ylide formation followed by a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and pyridinium sulfate.[12] The mild conditions prevent decomposition of the strained rings.

Diagram: Simplified Parikh-Doering Oxidation Mechanism

PD_Mechanism DMSO DMSO ActiveSpecies Activated Sulfoxonium Species DMSO->ActiveSpecies SO3Py SO₃•Pyridine SO3Py->ActiveSpecies AlkoxySulfonium Alkoxysulfonium Intermediate ActiveSpecies->AlkoxySulfonium Nucleophilic Attack Substrate (R)-OH Alcohol Substrate->AlkoxySulfonium Ylide Sulfur Ylide AlkoxySulfonium->Ylide Deprotonation Product Aldehyde Ylide->Product Intramolecular Elimination Base Base (Et₃N) Base->Ylide

Caption: Mechanism of the Parikh-Doering Oxidation.

Experimental Protocol: Parikh-Doering Oxidation

ParameterValueDetails
Reagents This compoundSubstrate (1.0 eq.)
SO₃·Pyridine Complex2.0 - 3.0 eq.
Triethylamine (Et₃N) or DIPEA3.0 - 5.0 eq.
Dimethyl Sulfoxide (DMSO)Anhydrous, oxidant/solvent
Dichloromethane (DCM)Anhydrous, co-solvent
Temperature 0 °C to Room TemperatureAvoids cryogenic conditions.
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS.
Typical Yield 85-95%Excellent for sensitive substrates.

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.), anhydrous DMSO, and anhydrous DCM (a common solvent ratio is 1:1 DMSO:DCM). Add triethylamine (Et₃N) (3.0-5.0 eq.).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve the SO₃·Pyridine complex (2.0-3.0 eq.) in anhydrous DMSO and add this solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor for completion by TLC or LC-MS (typically 1-3 hours at room temperature).

  • Quenching: Cool the reaction back to 0 °C and quench by the slow, careful addition of water.

  • Workup: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with 5% aqueous HCl (to remove Et₃N), water, and saturated aqueous brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Comparative Analysis and Workflow

FeatureDess-Martin (DMP) OxidationParikh-Doering Oxidation
Temperature Room Temperature0 °C to Room Temperature
Key Reagents DMP (Stoichiometric)SO₃·Pyridine, DMSO, Et₃N
Solvent DCM, ChloroformDMSO, DCM
Advantages Fast, neutral pH, simple workup, no odor.[8][10]Avoids cryogenic temperatures, stable reagents.[12][13]
Disadvantages DMP is expensive and potentially explosive.[8]Requires removal of DMSO and base during workup.
Safety Handle DMP with care (spatula, avoid grinding).SO₃·Py is hygroscopic; Et₃N is flammable.

Diagram: General Experimental Workflow

Workflow Start Start: This compound Reaction Oxidation Reaction (DMP or Parikh-Doering) Start->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Dry & Concentrate Workup->Purify Analysis Purification (Chromatography) & Characterization Purify->Analysis End Product: (1-cyclopropylazetidin-3-yl)carbaldehyde Analysis->End

Sources

Application Notes and Protocols for the Reductive Amination of Azetidin-3-yl-methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Substituted Azetidin-3-yl-methanol Scaffolds

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and target-binding affinity.[1] The rigid, three-dimensional nature of the azetidine ring allows for precise vectoral projection of substituents into binding pockets, making it a valuable scaffold in drug design. Specifically, N-substituted azetidin-3-yl-methanol derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and central nervous system (CNS) agents.[2]

Reductive amination, or reductive alkylation, stands out as a robust and highly versatile method for the N-functionalization of the azetidine ring.[1][3] This reaction class offers a controlled, efficient, and often one-pot approach to forging carbon-nitrogen bonds, avoiding common pitfalls of direct alkylation, such as over-alkylation and the use of harsh reagents.[1][4] This guide provides a detailed exploration of the critical parameters, mechanistic underpinnings, and practical protocols for the successful reductive amination of azetidin-3-yl-methanol and its derivatives.

Mechanistic Insights: The "Why" Behind the Reaction Conditions

The reductive amination of an amine with a carbonyl compound is a two-stage process that typically occurs in a single reaction vessel. Understanding the mechanism is paramount to troubleshooting and optimizing the reaction for a specific substrate.

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine of the azetidine ring onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion intermediate. This step is often the rate-limiting step and is typically favored under neutral to mildly acidic conditions which facilitate the dehydration of the hemiaminal intermediate.[1][5]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final N-alkylated azetidine product.[6]

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[5][6]

Key Reagents and Conditions: A Comparative Analysis

A successful reductive amination hinges on the judicious selection of the reducing agent, solvent, and any necessary additives. For azetidin-3-yl-methanol derivatives, the presence of both a secondary amine and a primary alcohol necessitates careful consideration of chemoselectivity.

Reagent/ConditionKey Considerations & RationaleTypical Starting Point
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for most applications. Its steric bulk and attenuated reactivity, compared to NaBH₄, render it highly selective for the reduction of iminium ions over aldehydes and ketones.[5][6] This selectivity is crucial for preventing the wasteful reduction of the starting carbonyl compound. Furthermore, it is less toxic than sodium cyanoborohydride (NaBH₃CN).[5]1.2–1.5 equivalents
Sodium Cyanoborohydride (NaBH₃CN) is another effective selective reducing agent, particularly at a controlled pH (around 6-7).[6] However, its high toxicity and the potential for cyanide contamination in the product make it a less desirable option in many contexts.1.2–1.5 equivalents
Sodium Borohydride (NaBH₄) is a more powerful reducing agent and can reduce both the iminium ion and the starting carbonyl compound.[1] Its use in a one-pot procedure can lead to lower yields due to competitive reduction of the aldehyde or ketone. It is more suitable for a two-step process where the imine is pre-formed before the addition of the reducing agent.[3]1.5–2.0 equivalents
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are the most commonly employed solvents for reductive aminations with NaBH(OAc)₃.[6] They are aprotic, effectively solubilize the reagents, and do not react with the borohydride.0.1–0.2 M concentration
Tetrahydrofuran (THF) is also a viable aprotic solvent.[6]0.1–0.2 M concentration
Methanol (MeOH) can be used, particularly in a two-step procedure with NaBH₄, as it can facilitate imine formation.[3] However, it can react with NaBH(OAc)₃.Not recommended for one-pot reactions with NaBH(OAc)₃
Additives Acetic Acid (AcOH) can be used in catalytic amounts to accelerate imine formation, especially with less reactive ketones.[6] However, for many aldehydes, it is not necessary. For substrates with acid-sensitive functional groups, its use should be carefully evaluated.Catalytic amount (e.g., 0.1 eq) if needed
Temperature Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature .[1]Room Temperature
Stoichiometry A slight excess of the carbonyl compound (1.0-1.2 eq) is often used to ensure complete consumption of the more valuable azetidine starting material.[1]1.0-1.2 equivalents of carbonyl

Special Considerations for Azetidin-3-yl-methanol

The primary hydroxyl group in the azetidin-3-yl-methanol substrate introduces a key consideration: chemoselectivity . While the secondary amine of the azetidine ring is significantly more nucleophilic than the primary alcohol, it is still prudent to employ conditions that favor N-alkylation over potential O-alkylation. The use of mild, selective reagents like NaBH(OAc)₃ at room temperature minimizes the risk of side reactions involving the hydroxyl group. The reaction is generally highly chemoselective for the amine.[3]

Experimental Workflow Diagram

ReductiveAminationWorkflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up & Purification start Suspend (azetidin-3-yl)methanol HCl and carbonyl compound in DCM add_base Add non-nucleophilic base (e.g., Et3N, DIPEA) to neutralize HCl salt start->add_base 1. stir_initial Stir for 15-30 min add_base->stir_initial 2. add_stab Add NaBH(OAc)3 portion-wise stir_initial->add_stab 3. react Stir at room temperature (2-24h) add_stab->react 4. quench Quench with saturated aq. NaHCO3 react->quench 5. extract Extract with DCM quench->extract 6. dry Dry organic layer (Na2SO4) and concentrate extract->dry 7. purify Purify by column chromatography dry->purify 8. product Obtain pure N-alkylated product purify->product 9.

Sources

Application Notes & Protocols: Incorporating (1-cyclopropylazetidin-3-yl)methanol into Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a potent and efficient strategy in modern drug discovery, providing a rational path to novel lead compounds, particularly for challenging biological targets.[1][2][3] This methodology hinges on the quality and diversity of the fragment library. This guide provides an in-depth technical overview and detailed protocols for the incorporation of (1-cyclopropylazetidin-3-yl)methanol , a novel, three-dimensional (3D) fragment, into an FBDD workflow. We will explore the unique advantages conferred by its sp³-rich azetidine core, the metabolic stability of the cyclopropyl group, and the strategic utility of the methanol functional handle for subsequent lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced, 3D-rich scaffolds to enhance their discovery campaigns.

The Rationale: Why this compound?

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry.[4][5] This four-membered saturated heterocycle offers a unique combination of properties:

  • Structural Rigidity and 3D-Character: The strained ring provides a conformationally restricted core, which allows for the precise positioning of substituents in three-dimensional space.[6][7] This increased fraction of sp³-hybridized carbons is associated with higher clinical success rates and improved physicochemical properties compared to flat, aromatic fragments.[8][9]

  • Improved Physicochemical Properties: Incorporation of the azetidine moiety has been shown to enhance metabolic stability, aqueous solubility, and target-binding affinity.[4][10] It often serves as a superior bioisostere for larger, more flexible rings like pyrrolidine or piperidine.[7]

  • Vector for Growth: The primary alcohol on the this compound fragment serves as an ideal, synthetically tractable handle. It provides both a hydrogen bond donor and acceptor, and its position offers a clear vector for the "fragment growing" phase of optimization.

  • Novelty and IP Space: As a non-traditional fragment, it allows for exploration of novel chemical space and can lead to the development of compounds with a stronger intellectual property position.

The combination of the rigid azetidine, the metabolically robust cyclopropyl group, and the functional methanol handle makes this fragment an exemplary candidate for enriching a standard fragment library and tackling complex targets like protein-protein interactions.[11][12]

Table 1: Physicochemical Properties of this compound vs. "Rule of Three"
PropertyThis compound"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 127.18 Da≤ 300 DaYes
LogP (Predicted) ~0.2≤ 3Yes
Hydrogen Bond Donors 1 (from -OH)≤ 3Yes
Hydrogen Bond Acceptors 2 (from N and O)≤ 3Yes
Rotatable Bonds 2≤ 3Yes
Fraction of sp³ Carbons (Fsp³) 1.0High Fsp³ is desirableExcellent

Properties for this compound are based on its chemical structure (C7H13NO).[13]

Integrated FBDD Workflow: A Hierarchical Approach

Detecting the weak binding affinity typical of fragments requires highly sensitive biophysical techniques and a multi-step validation process to eliminate false positives.[14][15] We advocate for a hierarchical screening and validation cascade that maximizes efficiency while ensuring data integrity.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Lead Optimization Lib Fragment Library (Enriched with 3D Scaffolds) Screen Primary Screen (e.g., Surface Plasmon Resonance) Lib->Screen High-Throughput Validate Orthogonal Hit Validation (e.g., NMR Spectroscopy) Screen->Validate Confirm Hits Xtal X-Ray Crystallography (Co-crystal Structure) Validate->Xtal Validated Hits F2L Fragment-to-Lead (F2L) (Structure-Guided Design) Xtal->F2L Binding Mode Data Lead Potent Lead Compound F2L->Lead Iterative Chemistry XRay_Workflow cluster_0 Crystal Preparation cluster_1 Data Collection & Processing cluster_2 Structure Refinement Cryst Grow Apo-Protein Crystals Soak Soak Crystal with Fragment (High Concentration) Cryst->Soak Cryo Cryo-protect and Flash-cool Crystal Soak->Cryo Sync Collect Diffraction Data (Synchrotron) Cryo->Sync Process Process Data & Solve Phase Problem Sync->Process Refine Build and Refine Model Process->Refine Analyze Analyze Electron Density & Binding Interactions Refine->Analyze F2L_Strategies cluster_grow Fragment Growing cluster_link Fragment Linking cluster_merge Fragment Merging Start This compound in Binding Pocket Grow_Vector Identify Growth Vector (-CH2OH group) Start->Grow_Vector Link_Find Find Second Fragment (Binds in proximal site) Start->Link_Find Merge_Find Find Overlapping Fragment Start->Merge_Find Grow_Synth Synthesize Analogs (Explore adjacent pocket) Grow_Vector->Grow_Synth Grow_Result Increased Affinity & Selectivity Grow_Synth->Grow_Result Link_Design Design & Synthesize Linker Link_Find->Link_Design Link_Result High Potency Molecule (Additive Binding) Link_Design->Link_Result Merge_Design Design Hybrid Scaffold Merge_Find->Merge_Design Merge_Result Novel High-Affinity Compound Merge_Design->Merge_Result

Sources

Application Note: Scalable Manufacturing Routes for 1-Cyclopropyl-3-(hydroxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Analysis

The azetidine scaffold is a critical "strain-release" motif in modern medicinal chemistry, offering a lower lipophilicity profile (


) compared to pyrrolidines or piperidines while maintaining metabolic stability. However, the synthesis of 1-cyclopropyl-3-(hydroxymethyl)azetidine  presents a dual challenge:
  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to nucleophilic ring-opening, particularly under Lewis acidic conditions.[1]

  • N-Cyclopropylation: Direct alkylation with cyclopropyl halides is kinetically sluggish and prone to over-alkylation.

This guide details a Two-Step Scalable Protocol starting from the commercially available Methyl azetidine-3-carboxylate hydrochloride. This route utilizes a modified reductive amination strategy (Giamalva method) followed by a controlled hydride reduction, avoiding the use of unstable cyclopropanone or high-pressure reactors.

Strategic Route Comparison
FeatureRoute A: Direct AlkylationRoute B: Reductive Amination (Selected)Route C: Amide Reduction
Reagents Cyclopropyl bromide/iodide(1-Ethoxycyclopropoxy)trimethylsilaneCyclopropanecarbonyl chloride
Kinetics Very Slow (

on

-like carbon)
Fast (Iminium ion intermediate)Fast (Acylation)
Scalability Poor (Requires high T/P)High (Ambient T, Standard reactors) Moderate (Requires strong reduction of amide)
Impurity Profile Over-alkylation, Ring openingClean (Mono-alkylation specific)Ring opening during amide reduction
Process Flow Diagram

G Start Methyl azetidine-3-carboxylate HCl Salt Step1 Step 1: N-Cyclopropylation (NaBH3CN, MeOH, AcOH) Start->Step1 Reagent (1-Ethoxycyclopropoxy) trimethylsilane Reagent->Step1 Cyclopropanone Equivalent Intermed Intermediate: Methyl 1-cyclopropylazetidine- 3-carboxylate Step1->Intermed Yield: ~85-90% Step2 Step 2: Ester Reduction (Vitride/Red-Al or LiAlH4) Intermed->Step2 Product Target: 1-Cyclopropyl-3- (hydroxymethyl)azetidine Step2->Product Yield: ~80-85%

Figure 1: Strategic synthesis flow utilizing the Giamalva reagent for mild N-cyclopropylation.

Detailed Protocols

Protocol A: N-Cyclopropylation via In-Situ Hemiacetal

Objective: Synthesis of Methyl 1-cyclopropylazetidine-3-carboxylate. Rationale: This method avoids handling toxic and unstable cyclopropanone. The silane reagent generates the equivalent of cyclopropanone hemiacetal in situ, which reacts rapidly with the amine.

Materials:

  • Methyl azetidine-3-carboxylate HCl (1.0 equiv)

  • (1-Ethoxycyclopropoxy)trimethylsilane (1.2 - 1.5 equiv) [Giamalva's Reagent]

  • Sodium Cyanoborohydride (

    
    ) (1.1 equiv)
    
  • Acetic Acid (AcOH) (catalytic to adjust pH ~5-6)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Salt Free-Basing (Optional but Recommended): While the reaction works on salts, pre-neutralizing the HCl salt with 1.0 equiv of Triethylamine (

    
    ) in Methanol ensures faster iminium formation.
    
  • Reagent Charging:

    • Charge a glass-lined reactor with Methanol (10 V).

    • Add Methyl azetidine-3-carboxylate HCl.[2][3]

    • Add

      
       (1.0 equiv) and stir for 15 min at 20°C.
      
    • Add Acetic Acid (1.5 equiv) to buffer the system (Target pH 5.0–6.0). Critical: High pH stalls the reaction; very low pH (<3) risks azetidine ring opening.

    • Add (1-Ethoxycyclopropoxy)trimethylsilane (1.3 equiv).

  • Reduction:

    • Cool the mixture to 0–5°C.

    • Add

      
       portion-wise over 30 minutes. Exotherm Control: Maintain T < 10°C.
      
  • Reaction:

    • Allow to warm to 20–25°C. Stir for 12–16 hours.

    • IPC (In-Process Control): Monitor via GC-MS or TLC (stained with Ninhydrin). Disappearance of secondary amine indicates completion.

  • Workup (Cyanide Destruct):

    • Quench with 1N NaOH (adjust to pH >10).

    • Safety: Treat aqueous waste with bleach (NaOCl) to oxidize residual cyanide before disposal.

    • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Dry organic layer (

      
      ) and concentrate.
      
    • Purification: Vacuum distillation is preferred for scale, but the crude is often pure enough (>95%) for the next step.

Protocol B: Reductive Hydroxylation (Ester to Alcohol)

Objective: Conversion to 1-cyclopropyl-3-(hydroxymethyl)azetidine. Rationale: While Lithium Aluminum Hydride (


) is standard, Sodium Bis(2-methoxyethoxy)aluminum hydride (Vitride/Red-Al)  is recommended for scale-up due to higher thermal stability and solubility in toluene.

Materials:

  • Methyl 1-cyclopropylazetidine-3-carboxylate (Crude from Step 1)

  • Vitride (Red-Al) solution (65% in Toluene) (1.2 equiv hydride)

  • Solvent: Anhydrous Toluene or THF.

Step-by-Step Methodology:

  • Setup:

    • Ensure reactor is inerted (

      
       atmosphere). Moisture exclusion is critical.[4]
      
    • Charge Intermediate ester in Toluene (5 V). Cool to 0°C.[1]

  • Addition:

    • Add Vitride solution dropwise via addition funnel.

    • Thermodynamics: Reaction is highly exothermic. Maintain T < 10°C during addition.

  • Digestion:

    • After addition, warm to 20–25°C. Stir for 2 hours.

    • IPC: HPLC/GC check for disappearance of ester.

  • Quench (Rochelle's Salt Protocol):

    • Crucial Step: Aluminum hydrides form gelatinous emulsions with simple water quenches.

    • Cool to 0°C. Slowly add Potassium Sodium Tartrate (Rochelle's Salt) saturated solution (20% aq).

    • Stir vigorously at 20°C for 1–2 hours until two clear layers form (Phase separation is driven by complexation of Al).

  • Isolation:

    • Separate layers. Extract aqueous phase with 2x Toluene or DCM.

    • Combine organics, wash with brine, dry (

      
      ).
      
    • Concentrate under reduced pressure.[5]

    • Final Purification: High-vacuum distillation (bp approx. 60–70°C at 1 mmHg) yields the product as a clear, colorless oil.

Process Safety & Engineering Controls

Thermal Hazards of Azetidines

Azetidines possess significant ring-strain energy.[1] Differential Scanning Calorimetry (DSC) typically shows exotherms starting >150°C.

  • Rule: Never distill azetidine derivatives at atmospheric pressure. Always use high vacuum to keep pot temperature <100°C.

  • Incompatibility: Avoid strong Lewis acids (

    
    , 
    
    
    
    ) in the absence of nucleophiles, as they trigger rapid polymerization (violent exotherm).
Cyanide Management

Protocol A uses ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


.[6][7]
  • Engineering: Reactor off-gas must be scrubbed with caustic bleach solution.

  • PPE: Operators must wear HCN detectors.

Analytical Quality Control

Impurity Profile

The following impurities are critical to monitor during validation:

Impurity TypeOriginDetection MethodLimit (Proposed)
Ring-Opened Amino Alcohol Acidic hydrolysis of azetidine ringGC-FID / LC-MS< 0.5%
Dimer Over-alkylation or polymerizationLC-MS (High MW)< 0.2%
Residual Toluene Solvent from Step 2GC-Headspace< 890 ppm (ICH Q3C)
Cyanide Residual reducing agentIon Chromatography< 10 ppm
Workup Logic Diagram (Step 2)

Workup RxnMix Reaction Mixture (Al-Alkoxide Complex) Quench Add Sat. Rochelle's Salt (K-Na Tartrate) RxnMix->Quench Slow Addition Stir Vigorous Stirring (1-2 Hours) Quench->Stir Break Emulsion Separation Phase Separation Stir->Separation OrgLayer Organic Layer (Product) Separation->OrgLayer AqLayer Aqueous Layer (Al-Tartrate Complex) Separation->AqLayer Waste

Figure 2: Rochelle's Salt workup strategy to prevent aluminum emulsions during scale-up.

References

  • Giamalva, D. H., et al. (1989). "Efficient synthesis of N-cyclopropyl amines via the reaction of amines with (1-ethoxycyclopropoxy)trimethylsilane." Journal of Organic Chemistry, 54(21), 5200–5202. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Referencing Azetidine stability and protection).
  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Reduction for the Synthesis of Amines." Organic Process Research & Development, 20(2), 140–177. Link

  • Levin, M. D., et al. (2019). "Strain-Release Amination." Science, 364(6441). (Context on Azetidine utility).
  • Pfizer Inc. (2010). "Process for the preparation of Azetidine derivatives." U.S. Patent 7,763,734. (Validation of azetidine salt free-basing and handling).

Sources

Application Note: Nucleophilic Substitution Strategies for Azetidine-3-Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

Azetidine-3-methanol is a high-value scaffold in fragment-based drug discovery (FBDD). It serves as a superior bioisostere for gem-dimethyl groups and proline, offering reduced lipophilicity (LogP) and enhanced metabolic stability compared to larger rings. However, functionalizing the C3-position via nucleophilic substitution presents a "Strain-Reactivity Paradox."

The high ring strain (~26 kcal/mol) of the azetidine core makes it susceptible to ring-opening or expansion (to pyrrolidines) under standard substitution conditions. This guide provides validated protocols to suppress thermodynamic rearrangement and achieve kinetic substitution products.

Mechanistic Insight: The Azetidinium Trap

The failure mode in azetidine substitution is almost invariably the formation of a bicyclic 1-azabicyclo[1.1.0]butane-like transition state or a transient azetidinium ion .

If the ring nitrogen has sufficient nucleophilicity (e.g., N-alkyl or N-H), it acts as an intramolecular nucleophile (Neighboring Group Participation) to displace the activated leaving group (LG) at C3. This leads to ring expansion or fragmentation.

Critical Control Point: The nitrogen lone pair must be electronically deactivated using strong electron-withdrawing groups (EWGs) such as Boc, Cbz, or Tosyl prior to activation of the alcohol.

Pathway Visualization

The following diagram illustrates the divergence between the desired


 pathway and the fatal rearrangement pathway.

Azetidine_Pathways Start N-Protected Azetidine-3-Methanol Activation Activated Intermediate (-OMs / -OTf) Start->Activation Activation (MsCl/DAST) Direct_Sub Direct Sn2 Attack (External Nu-) Activation->Direct_Sub Strong EWG on N (Boc, Cbz) NGP Neighboring Group Participation (N-Assistance) Activation->NGP Weak/No EWG on N (Alkyl/H) Product 3-Substituted Azetidine (Kinetic Product) Direct_Sub->Product Azetidinium Bicyclic Azetidinium Intermediate NGP->Azetidinium Rearrange Ring Expansion/Opening (Pyrrolidine/Frag.) Azetidinium->Rearrange Nucleophilic Attack at Bridgehead

Figure 1: Mechanistic divergence. Success depends on suppressing the NGP pathway via N-protection.

Experimental Protocols

Protocol A: Activation via Sulfonates (Mesylation)

Application: Precursor for displacement by azides, cyanides, or thiolates. Risk Profile: Medium. Exothermic reaction can trigger rearrangement if temperature is uncontrolled.

Materials:

  • N-Boc-3-hydroxymethylazetidine (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with N-Boc-3-hydroxymethylazetidine and anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -10°C (ice/salt bath). Note: Strict temperature control is vital to prevent elimination.

  • Base Addition: Add Et3N dropwise. Stir for 5 minutes.

  • Activation: Add MsCl dropwise over 10 minutes. The reaction is exothermic; ensure internal temp does not exceed 0°C.

  • Reaction: Allow to warm to 0°C and stir for 1–2 hours. Monitor by TLC (stain with KMnO4; azetidines are UV weak).

  • Workup: Quench with cold saturated NaHCO3. Extract with DCM. Wash organics with brine, dry over Na2SO4.

  • Storage: The mesylate is unstable on silica. Use immediately or store at -20°C.

Protocol B: The Mitsunobu Reaction (Soft Substitution)

Application: Installation of O- (phenols), N- (phthalimide), or S-nucleophiles.[1] Risk Profile: Low.[2] Neutral conditions minimize ring stress.

Materials:

  • N-Boc-3-hydroxymethylazetidine (1.0 equiv)

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Nucleophile (e.g., Phthalimide, Phenol) (1.1 equiv)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve alcohol, PPh3, and the nucleophile in anhydrous THF under Argon. Cool to 0°C.

  • Addition: Add DIAD dropwise. The solution will turn yellow.

  • Equilibration: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) overnight.

  • Purification: Concentrate in vacuo. Triturate with cold Et2O:Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter.

  • Chromatography: Flash chromatography is usually required to remove hydrazine byproducts.

Protocol C: Deoxyfluorination (The Hard Case)

Application: Synthesis of 3-fluoromethylazetidines. Challenge: DAST (Diethylaminosulfur trifluoride) often causes ring expansion to 3-fluoropyrrolidine due to HF generation. Recommended Reagent: XtalFluor-E® or PyFluor with DBU.

Comparative Data: Fluorination Agents

ReagentConditionsYield (Azetidine)Yield (Rearranged Pyrrolidine)Notes
DAST DCM, -78°C to RT45%30%High elimination; difficult separation.
Deoxo-Fluor THF, 0°C52%25%Slightly more stable than DAST.
XtalFluor-E + DBU DCM, -78°C82% <5%DBU scavenges HF, preventing acid-catalyzed ring opening.

Optimized XtalFluor Protocol:

  • Preparation: In a plastic/Teflon vessel (glass reacts with trace HF), dissolve N-Boc-3-hydroxymethylazetidine (1.0 equiv) and DBU (1.5 equiv) in anhydrous DCM. Cool to -78°C.

  • Reagent Addition: Add XtalFluor-E (1.2 equiv) as a solid or solution.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to RT.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Analysis: Check 19F NMR. Azetidine-CH2F signal is distinct (triplet of doublets) from Pyrrolidine-F (multiplet).

Troubleshooting & Quality Control

NMR Signatures of Failure

When analyzing the crude mixture, look for these tell-tale signs of ring expansion (Pyrrolidine formation) vs. ring preservation (Azetidine).

FeatureAzetidine Product (Desired)Pyrrolidine Product (Rearranged)
1H NMR (Ring) 3.5–4.2 ppm (4H, tight multiplets)1.8–2.2 ppm (2H, multiplet, ring CH2)
13C NMR (CH2) ~50–55 ppm (Strained)~25–30 ppm (Relaxed)
Coupling Complex roofing effectsStandard alkyl coupling
Troubleshooting Workflow
  • Problem: Low yield with significant "polymerization" or baseline material.

    • Cause: Acid-catalyzed ring opening.[3][4]

    • Fix: Ensure reaction is strictly neutral or slightly basic. Use acid scavengers (e.g., solid NaHCO3 or DBU) in the reaction pot.

  • Problem: Recovery of starting material in Mitsunobu.

    • Cause: Steric bulk of the Boc group hindering PPh3 approach.

    • Fix: Switch to PBu3 (Tributylphosphine) or ADDP (1,1'-(azodicarbonyl)dipiperidine) for higher reactivity.

References

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Link

  • Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[5] Journal of the American Chemical Society. Link

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling (XtalFluor). Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Azetidine Ring-Opening Reactions: Troubleshooting & Optimization. Link

  • Hughes, D. L. (1996).[6] The Mitsunobu Reaction. Organic Preparations and Procedures International. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1-cyclopropylazetidin-3-yl)methanol and Related Polar Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar (1-cyclopropylazetidin-3-yl)methanol intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this unique class of compounds. The inherent high polarity, basicity, and water solubility of these azetidine-containing scaffolds demand specialized purification strategies beyond standard protocols.

This document provides field-proven insights and troubleshooting guides in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to purify?

A1: This intermediate presents a dual challenge. Its structure contains a polar hydroxyl (-OH) group and a basic tertiary amine within the azetidine ring. This combination leads to:

  • High Water Solubility: Makes extraction from aqueous workups inefficient.

  • Strong Interaction with Silica Gel: The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, streaking, or even irreversible binding.[1][2]

  • Poor Retention in Reversed-Phase: The compound is too polar to be adequately retained by non-polar C18 stationary phases, often eluting in the solvent front with other polar impurities.[3]

Q2: I'm setting up a purification for the first time. Which technique should I start with?

A2: For a first attempt, basic-modified normal-phase flash chromatography is often the most accessible and effective starting point. Standard silica gel chromatography will likely fail due to the issues mentioned above. By adding a small amount of a basic modifier like triethylamine (Et3N) or ammonium hydroxide to your mobile phase, you can dramatically improve the chromatography. This approach is often sufficient for routine purifications where impurities are not excessively polar.

Q3: Should I purify the compound as a free base or as a salt?

A3: This depends on the properties of the compound and the impurities.

  • Purifying the Free Base: This is most common for chromatography. The free base is less polar than its salt form and is necessary for good chromatographic behavior on silica gel. You must ensure your workup renders the free base by basifying the aqueous layer to a pH > 12 before extraction.[1]

  • Purifying via Salt Formation: If your compound is an oil that fails to crystallize or if chromatographic methods are proving difficult, converting it to a salt (e.g., a hydrochloride or tartrate salt) can be an excellent purification strategy.[4][5][6] Salts are often crystalline solids that can be purified by recrystallization, effectively removing non-basic impurities.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

Issue 1: My recovery from the aqueous layer is very low after extraction with ethyl acetate.

  • Possible Cause 1: The amine is protonated.

    • Explanation: Your azetidine intermediate is likely in its protonated (salt) form, which is highly water-soluble. To extract it into an organic solvent, it must be in its neutral, free-base form.

    • Solution: Before extraction, basify the aqueous layer with a strong base like 1-2M sodium hydroxide (NaOH) or potassium carbonate (K2CO3). Use a pH meter or litmus paper to confirm the aqueous phase has reached a pH of >12 to ensure complete deprotonation.[1]

  • Possible Cause 2: The organic solvent is not polar enough.

    • Explanation: Even as a free base, this compound is a very polar molecule. Ethyl acetate or diethyl ether may not be sufficiently polar to efficiently extract it.

    • Solution: Use a more polar solvent system for extraction. A 9:1 mixture of dichloromethane (DCM)/isopropanol or straight DCM can be more effective. Perform multiple extractions (at least 3-4 times) to maximize recovery.[1]

  • Possible Cause 3: High solubility in the aqueous phase.

    • Explanation: The compound's polarity gives it significant solubility in water.

    • Solution: "Salting Out". Saturate the aqueous layer by adding solid sodium chloride (NaCl) until it no longer dissolves. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.[1][2]

Issue 2: A persistent emulsion has formed during extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel has created a stable mixture, often stabilized by impurities.

    • Solution 1: Gentle Inversion. Instead of shaking, gently invert the separatory funnel 10-15 times to mix the layers.

    • Solution 2: Break the Emulsion. Add a small amount of brine (saturated NaCl solution) to the funnel and swirl gently. This can often help break the emulsion.[2]

    • Solution 3: Filtration. If the emulsion persists, pass the entire mixture through a pad of Celite or glass wool. This can help to break up the fine droplets causing the emulsion.[2]

Troubleshooting Guide: Normal-Phase Flash Chromatography (Silica Gel)

Issue 1: The compound is streaking badly on the TLC plate and won't elute from the column.

  • Possible Cause: Strong acid-base interaction with silica.

    • Explanation: The basic azetidine nitrogen is strongly adsorbing to the acidic silanol groups (Si-OH) on the silica surface. This is the most common problem when purifying amines on silica gel.[2]

    • Solution 1: Add a Basic Modifier. Add a small amount of a competitive base to your mobile phase. This base will interact with the silanol groups, preventing your compound from binding too tightly.

      • For moderately polar systems (Hexane/EtOAc): Add 0.5-1% triethylamine (Et3N).[1]

      • For highly polar systems (DCM/MeOH): Add 0.5-2% ammonium hydroxide (NH4OH) or Et3N. A common starting point is a mobile phase like 80:18:2 DCM:MeOH:NH4OH.[1][7]

    • Solution 2: Change the Stationary Phase. If a basic modifier is not effective or is incompatible with your compound, switch to a more inert stationary phase.

      • Alumina (basic or neutral): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.

      • Amine-functionalized silica: This specialized stationary phase is designed for purifying polar compounds and can provide excellent peak shape without a basic modifier.[8]

cluster_silica Mechanism of Tailing on Silica Gel cluster_solution Solution: Basic Modifier silica Silica Surface (Si-OH, Acidic) interaction Strong Acid-Base Interaction silica->interaction amine Azetidine Intermediate (Basic) amine->interaction tailing Result: Tailing / Streaking interaction->tailing silica_mod Silica Surface (Si-O⁻...H-NEt₃) amine_free Azetidine Intermediate (Free) elution Result: Sharp Elution amine_free->elution Weak interaction modifier Triethylamine (Et₃N) modifier->silica_mod Blocks acidic sites

Caption: How a basic modifier prevents peak tailing on silica gel.

Advanced Purification Strategies

When standard methods fail, more advanced techniques are required.

TechniqueStationary PhaseMobile Phase PrincipleBest For...Key Considerations
Reversed-Phase (RP-HPLC) Non-Polar (C18)Polar (Water/Acetonitrile)Separating non-polar impurities from the highly polar product.Product will likely have poor retention. May require ion-pairing agents, which are not MS-friendly.[9][10]
HILIC Polar (Silica, Amide, Diol)High Organic (>80% ACN) with aqueous bufferExcellent for retaining and separating highly polar compounds. [11][12][13]Elution order is reversed (more polar elutes later). Requires careful method development.[3][14]
Supercritical Fluid (SFC) Various (often polar)Supercritical CO2 with a polar co-solvent (e.g., Methanol)Fast, "green" purifications. Good orthogonality to RP-HPLC.[15][16]Requires specialized equipment. Excellent for chiral separations.[17][18]
Salt Formation & Recrystallization N/AAnti-solventPurifying compounds that are oils or when chromatography is ineffective.Requires the compound to form a stable, crystalline salt. Removes non-basic impurities effectively.[4][5][19][20]

Detailed Protocols

Protocol 1: Basic-Modified Flash Chromatography

This protocol is for purifying a basic azetidine free base that is streaking on silica.

  • TLC Analysis: Develop a TLC solvent system (e.g., 10% MeOH in DCM) that gives your product an Rf of ~0.2-0.3. Add 1% triethylamine (Et3N) or ammonium hydroxide (NH4OH) to this system and confirm that the streaking is eliminated and the Rf is appropriate.

  • Column Packing:

    • Prepare your mobile phase (e.g., 5% MeOH in DCM + 1% Et3N).

    • Create a slurry of silica gel in this mobile phase.

    • Pour and pack the column as usual. Equilibrate the column with at least 3-5 column volumes of the mobile phase.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or DCM.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and loading the dry powder onto the top of the column. This often gives better resolution.

  • Elution: Run the column using the pre-determined mobile phase. A shallow gradient (e.g., 5% to 15% MeOH in DCM + 1% Et3N) can be used to improve separation from closely eluting impurities.

  • Fraction Analysis: Collect fractions and analyze by TLC to identify and combine the pure product fractions.

Protocol 2: Purification via HCl Salt Formation

This protocol is useful for isolating the product as a stable, crystalline solid.

  • Dissolution: After workup and concentration, dissolve the crude free-base oil in a minimal amount of a suitable solvent in which the HCl salt is insoluble (e.g., diethyl ether, ethyl acetate, or DCM).

  • Acidification: Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring vigorously.

  • Precipitation: A white precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation:

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid salt by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any soluble, non-basic impurities.

  • Drying: Dry the salt under high vacuum to remove residual solvent. The purity can be checked by NMR and melting point analysis.

Protocol 3: HILIC Method Development

This protocol provides a starting point for developing a HILIC separation.

  • Column Selection: Begin with a bare silica or an amide-bonded HILIC column.[21]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM ammonium formate or ammonium acetate in water. Adjust pH to 3.0 or 6.8 to test selectivity.

    • Mobile Phase B (Organic): Acetonitrile.

  • Initial Gradient:

    • Start with a high percentage of organic solvent (e.g., 95% B).

    • Run a linear gradient to a lower percentage (e.g., 50% B) over 15-20 minutes.

    • Hold at the final conditions for 2-3 minutes before re-equilibrating.

  • Optimization:

    • Retention: If retention is too low, increase the initial percentage of acetonitrile. If it's too high, decrease it.

    • Selectivity: Adjust the pH of the aqueous mobile phase or change the buffer salt to alter the selectivity between your compound and impurities.

Sources

storage conditions to prevent degradation of (1-cyclopropylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (1-cyclopropylazetidin-3-yl)methanol. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the optimal storage and handling of this compound to ensure its stability and integrity throughout experimental workflows. As a molecule incorporating a strained azetidine ring, a reactive cyclopropyl group, and a primary alcohol, its stability is not trivial and requires careful consideration to prevent degradation and ensure reproducible results.

Understanding the Stability of this compound

The structure of this compound contains three key functional groups that dictate its chemical stability: the azetidine ring, the cyclopropyl moiety, and the primary alcohol. The azetidine and cyclopropyl rings both possess significant ring strain, making them susceptible to ring-opening reactions, particularly under acidic conditions.[1][2] The tertiary amine within the azetidine ring is basic and can react with atmospheric CO2, while the primary alcohol is susceptible to oxidation. Therefore, degradation can be initiated by exposure to incompatible environmental factors such as acid, air, moisture, heat, and light.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary chemical liabilities of this compound that lead to degradation?

A1: The primary degradation pathways stem from the molecule's inherent structural features. The two main concerns are:

  • Acid-Catalyzed Ring Opening: Both the azetidine and cyclopropyl rings are strained. In the presence of strong acids, the azetidine nitrogen can be protonated, activating the ring towards nucleophilic attack and cleavage. Similarly, the cyclopropyl ring is known to be labile under strongly acidic conditions, which can lead to its opening.[1][2]

  • Oxidation: The primary alcohol (-CH₂OH) can be oxidized to form the corresponding aldehyde or carboxylic acid. The tertiary amine of the azetidine ring is also a potential site for oxidation.

Below is a diagram illustrating these potential degradation pathways.

G cluster_main Potential Degradation Pathways cluster_products Degradation Products Compound This compound RingOpened Ring-Opened Products (Azetidine and/or Cyclopropyl) Compound->RingOpened Acid-catalyzed cleavage Oxidized Oxidized Products (Aldehyde, Carboxylic Acid) Compound->Oxidized Oxidation Acid Strong Acid (H+) Oxidant Oxidizing Agent (e.g., Air, Peroxides)

Caption: Potential degradation pathways for this compound.

Q2: What are the recommended storage conditions for the neat (solid/liquid) compound?

A2: To minimize degradation, the neat compound should be stored with careful control over its environment. The following conditions are recommended based on best practices for analogous strained heterocyclic and cyclopropyl-containing compounds.[3][4]

ParameterRecommendationRationale
Temperature 2–8°CReduces the rate of potential degradation reactions. For long-term storage (>1 year), consider -20°C.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the alcohol and tertiary amine and reaction of the amine with atmospheric CO₂ and moisture.
Light Protect from light (use amber vials)Prevents potential photochemical degradation pathways.
Container Tightly sealed, chemically inert glass vialPrevents exposure to air and moisture.[3][5]

Q3: How should I prepare and store solutions of this compound?

A3: For experimental use, solutions should be handled with care.

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, Dioxane) if possible. Avoid acidic solvents. While methanol is a common solvent, be aware that it can be enzymatically converted to formaldehyde in certain biological assays, which could potentially react with the compound.[6]

  • Preparation: Prepare solutions under an inert atmosphere to prevent the introduction of air and moisture.

  • Storage: For short-term storage (1-2 weeks), solutions can be kept at 2–8°C. For long-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Q4: Can the cyclopropyl group be a source of instability during reactions?

A4: Yes, under certain conditions. While the cyclopropyl group is often added to molecules to increase metabolic stability, its high ring strain makes it susceptible to opening by strong acids, certain transition metals (e.g., in some catalytic hydrogenations), and radical conditions.[2][8][9] For most standard protocols (e.g., amide couplings, Suzuki couplings with appropriate catalysts), the cyclopropyl group is robust. However, you should avoid strongly acidic reaction or workup conditions.[2]

Troubleshooting Guide: Unexpected Compound Degradation

This guide provides a logical workflow for identifying the cause of suspected degradation.

Issue: My analytical data (e.g., HPLC, LC-MS, NMR) shows new impurity peaks or a decrease in the main peak area after storing or using this compound.

G Start Suspected Degradation: New Impurity Peaks Observed CheckStorage 1. Verify Storage Conditions (Temp, Atmosphere, Light, Container Age) Start->CheckStorage ReviewProtocol 2. Review Experimental Protocol (Reagents, pH, Temp, Solvents) CheckStorage->ReviewProtocol If storage is correct Analyze 3. Characterize Impurities (LC-MS for Mass, NMR for Structure) ReviewProtocol->Analyze If protocol seems benign ForcedDeg 4. Perform Forced Degradation Study (Acid, Base, Heat, Oxidant, Light) Analyze->ForcedDeg To confirm liability Conclusion Identify Degradation Pathway & Optimize Conditions ForcedDeg->Conclusion

Caption: Troubleshooting workflow for investigating compound degradation.

Potential Cause Recommended Solution & Prevention
Acidic Contamination Solution: Neutralize solutions if possible or re-purify the compound. Prevention: Use high-purity, neutral solvents and reagents. Avoid acidic workup conditions. Buffer all aqueous solutions to a neutral or slightly basic pH.
Oxidation Solution: Difficult to reverse. Re-purify material if possible. Prevention: Store the neat compound and solutions under an inert atmosphere (Ar or N₂). Use degassed solvents for reactions and solutions.
Improper Storage Temperature Solution: Discard the degraded material. Prevention: Strictly adhere to recommended storage temperatures (2-8°C for short-term, -20°C or colder for long-term). Use a temperature-monitored storage unit.
Repeated Freeze-Thaw Cycles Solution: Discard the degraded material. Prevention: Aliquot stock solutions into single-use volumes before freezing to avoid the need to thaw the entire batch for each experiment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Long-Term Storage

This protocol describes how to prepare a stock solution suitable for long-term storage, minimizing the risk of degradation.

  • Preparation: Place a weighed amount of this compound into a clean, dry, amber glass vial equipped with a PTFE-lined screw cap.

  • Inerting: Flush the vial with a gentle stream of inert gas (Argon or Nitrogen) for 1-2 minutes.

  • Solvent Addition: Using a syringe, add the required volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired concentration.

  • Dissolution: Gently swirl the vial until the compound is fully dissolved. A brief, gentle sonication can be used if necessary.

  • Aliquoting: Under the inert atmosphere, dispense the solution into smaller, single-use amber vials.

  • Sealing & Storage: Tightly seal each vial and label clearly. Store the aliquots in a freezer at -20°C or -80°C.

Protocol 2: Rapid Purity Assessment by HPLC

This protocol allows for a quick check of compound purity against a reference standard.

  • Standard Preparation: Prepare a fresh solution of a known pure reference standard of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).

  • Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Detection: UV at 210 nm

  • Analysis: Inject both the reference standard and the sample. Compare the chromatograms. The appearance of significant new peaks or a reduction in the area of the main peak in the sample relative to the standard indicates degradation.

References
  • Patsay, I. O., et al. (1998). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Russian Chemical Bulletin.
  • Macco Organiques Inc. (n.d.). Cyclopropylmethanol 98% Min. Retrieved from Macco. [Link]

  • PubChemLite. (n.d.). This compound (C7H13NO). Retrieved from PubChemLite. [Link]

  • American Elements. (n.d.). (1-cyclopropylazetidin-2-yl)methanol. Retrieved from American Elements. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • American Chemical Society. (n.d.). One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. Retrieved from ACS. [Link]

  • ResearchGate. (n.d.). Methanol metabolism pathways and their compartmentation in.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from ResearchGate. [Link]

  • LookChem. (n.d.). Cyclopropylmethanol. Retrieved from LookChem. [Link]

  • Yin, H., et al. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. PubMed. [Link]

  • ECHA. (2024). Substance Information. Retrieved from European Chemicals Agency. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from Scientific Update. [Link]

  • Methanol Safety Data Sheet. (2019). Retrieved from [Link]

  • PubChem. (n.d.). Cyclopent-3-en-1-ylmethanol. Retrieved from PubChem. [Link]

  • MDPI. (2019). Methanol Synthesis from CO2: A Review of the Latest Developments in Heterogeneous Catalysis. Retrieved from MDPI. [Link]

Sources

resolving solubility issues of azetidine derivatives in non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: AZT-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for Azetidine Chemistry . If you are accessing this guide, you are likely encountering a common paradox in heterocyclic chemistry: Azetidines are highly desirable for their metabolic stability and conformational rigidity, but their physicochemical properties make them a nightmare to handle in non-polar media.

This guide addresses the specific challenge of solubilizing azetidine derivatives in non-polar solvents (Toluene, Hexanes, Heptane) often required for anhydrous reactions (e.g., lithiation, cross-coupling) or purification.

Module 1: The Physics of Insolubility

Before troubleshooting, you must understand why your system is failing. Azetidine is not just a "smaller pyrrolidine"; it is a highly strained, highly basic system.

The Three-Factor Failure Mode
  • Extreme Basicity (pKa ~11.3): Azetidine is significantly more basic than many other secondary amines. In any environment with trace acidity (even atmospheric CO₂ or slightly acidic silica), it protonates immediately. Azetidinium salts are ionic lattices with extremely high lattice energy, rendering them insoluble in non-polar solvents.

  • Dipole & Ring Strain (~25.4 kcal/mol): The puckered conformation of the 4-membered ring creates a distinct dipole vector. Unlike flexible alkyl amines, azetidines cannot easily adopt conformations that "hide" their polar nitrogen from the non-polar solvent bulk.

  • Aggregation: In non-polar solvents, free-base azetidines tend to form hydrogen-bonded aggregates (dimers/trimers) leading to "oiling out" rather than discrete solvation.

Module 2: Diagnostic Workflow

Use this decision tree to identify the root cause of your solubility failure.

AzetidineDiagnostic Start Identify Solubility Issue State What is the physical state? Start->State Precipitate Fine White Solid State->Precipitate Suspension Oil Viscous Oil / Gunk State->Oil Phase Separation CheckPH Check pH / Counter-ion Precipitate->CheckPH CheckLogP Check Lipophilicity Oil->CheckLogP SaltIssue Diagnosis: Unintended Salt Formation (High Lattice Energy) CheckPH->SaltIssue Acidic/Neutral AggIssue Diagnosis: H-Bond Aggregation (Dipole Mismatch) CheckLogP->AggIssue Free Base ActionSalt Action: Perform 'Cold' Free-Basing (See Module 3) SaltIssue->ActionSalt ActionAgg Action: Add Cosolvent (2-MeTHF) or Protect Nitrogen AggIssue->ActionAgg

Figure 1: Diagnostic logic for distinguishing between salt-induced insolubility (lattice energy) and lipophilicity mismatches (aggregation).

Module 3: Structural Modification (The "Prevention" Phase)

If your synthetic route requires high solubility in non-polar media (e.g., for a lithiation step in Hexanes/TMEDA), you must mask the nitrogen's polarity.

Protecting Group (PG) Selection Matrix

The choice of PG dramatically alters the Solubility Forecast Index (SFI) .

Protecting GroupPolarity MaskingSolubility in TolueneSolubility in HexaneSuitability for Lithiation
None (Free Base) PoorLow (Oils out)Very LowPoor (Aggregates)
Boc (tert-butyl carbamate) HighExcellent GoodHigh (Directing Group)
Cbz (Benzyloxycarbonyl) ModerateGoodModerateLow (Benzylic protons reactive)
Tosyl (Ts) ModerateModeratePoorModerate (Electron withdrawing)
Benzhydryl Very HighExcellent Excellent Moderate (Steric bulk)

Technical Insight: For lithiation chemistry, N-Boc or N-tert-butoxythiocarbonyl (Botc) are superior.[1] They not only increase lipophilicity (making the molecule soluble in THF/Heptane mixtures) but also act as Directed Metalation Groups (DMGs) , stabilizing the lithiated intermediate through chelation.

Citation: The use of tert-butoxythiocarbonyl (Botc) has been specifically highlighted for facilitating


-lithiation in azetidines where solubility and coordination are critical [1].

Module 4: The Volatility/Solubility Paradox (Handling Free Bases)

The Trap: Azetidine free bases are soluble in organic solvents, but they are also volatile (Parent azetidine bp: ~61°C). Standard "extract and rotovap" protocols will result in significant yield loss, often mistaken for "decomposition" or "insolubility."

The Solution: The "Cold Partition" Protocol . Use this when you must isolate the free base for a reaction in a non-polar solvent.

Step-by-Step Protocol
  • Biphasic Setup: Suspend your azetidine salt (HCl/TFA) in the minimum amount of water at 0°C .

  • Solvent Selection: Do NOT use DCM (boiling point too close to azetidine). Use Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether).

    • Why? MTBE forms an azeotrope that is easier to manage, and it suppresses emulsion formation better than Et₂O.

  • The pH Swing: Add cold 4M NaOH dropwise until pH > 12.

    • Critical: Keep internal temp < 10°C to prevent vaporization of the free base during the exotherm.

  • Extraction: Extract 3x with cold MTBE.

  • Drying: Dry over K₂CO₃ (solid) rather than MgSO₄.

    • Why? MgSO₄ is slightly acidic and can trap basic amines.

  • Concentration (The Danger Zone):

    • Do NOT use a high-vacuum pump.

    • Concentrate on a rotary evaporator at >300 mbar and 20°C bath temperature .

    • Stop when the volume is ~10-20% of the original. Do not concentrate to dryness.

    • Telescoping: Add your non-polar reaction solvent (e.g., Toluene) directly to this concentrated MTBE solution and distill off the remaining ether if strictly necessary, or run the reaction in the Toluene/MTBE mixture.

Module 5: Solvent Engineering

When structural modification is impossible, you must engineer the solvent system. Pure non-polar solvents (Hexane, Toluene) cannot overcome the lattice energy of azetidine salts or the self-aggregation of the free base.

The "Bridge Solvent" Strategy: 2-MeTHF

Recent process chemistry data identifies 2-Methyltetrahydrofuran (2-MeTHF) as the superior solvent for azetidines.

  • Why it works:

    • Lewis Basicity: It coordinates well with lithium reagents (like THF) but is more stable.

    • Lipophilicity: unlike THF, 2-MeTHF is immiscible with water, allowing for easy workups, but it is polar enough to dissolve polar azetidine cycles.

    • Solubility: It dissolves azetidine salts significantly better than Toluene due to its ether oxygen dipole.

Recommended Solvent Mixtures for Non-Polar Applications:

  • Lithiation: 90% Toluene / 10% TMEDA (Standard)

    
    Switch to:  100% 2-MeTHF or 80% Hexane / 20% MTBE.
    
  • Chromatography: Instead of Hexane/EtOAc (which often causes streaking), use DCM/MeOH/NH₄OH (90:9:1) . The ammonia keeps the azetidine deprotonated (neutral), preventing interaction with acidic silica silanols.

Module 6: Troubleshooting FAQ

Q: My N-Boc azetidine oils out when I try to recrystallize from Hexanes. A: This is a "Lipophilicity Mismatch." The Boc group adds bulk, but the ring is still polar.

  • Fix: Add a "co-solvent drop." Dissolve the oil in the minimum amount of DCM or Et₂O , then slowly add Hexane while stirring rapidly. The small amount of polar solvent acts as a bridge, allowing a slow, controlled lattice formation rather than rapid phase separation (oiling).

Q: I am trying to lithiate N-Boc azetidine in Toluene, but the yield is <10%. A: The lithiated intermediate is likely aggregating and precipitating out of the Toluene, killing the reactivity.

  • Fix: Add TMEDA (Tetramethylethylenediamine) or change the solvent to TBME (tert-butyl methyl ether). The oxygen/nitrogen lone pairs in these additives coordinate the Lithium atom, breaking up the aggregates and keeping the species soluble and reactive [1].

Q: My NMR in CDCl₃ shows broad, undefined peaks. A: This is a classic sign of Dynamic Protonation Exchange or Aggregation .

  • Fix: Add a single drop of D₂O (shake and separate) or use DMSO-d6 . If you must use a non-polar solvent, add solid K₂CO₃ to the NMR tube to ensure the amine remains fully free-based.

References

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Source: ACS Publications (Organic Letters) URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: PubMed / NIH URL:[Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Source: Journal of the American Chemical Society URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

minimizing side reactions during the oxidation of azetidine alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During Oxidation of Azetidine Alcohols

Ticket ID: AZT-OX-001 Status: Open Assigned Specialist: Senior Application Scientist

Core Directive & Scope

The Challenge: Azetidines are four-membered nitrogen heterocycles with significant ring strain (~26 kcal/mol). Unlike pyrrolidines or piperidines, the azetidine ring is a "loaded spring." When you attempt to oxidize a pendant alcohol (e.g., N-Boc-3-azetidinol) to an aldehyde or ketone, you face three competing failure modes:

  • Ring Opening: Triggered by Lewis acids, Brønsted acids, or aggressive nucleophiles.

  • 
    -Elimination:  Leading to imine formation or ring fragmentation.
    
  • Nitrogen Oxidation: Formation of N-oxides if the nitrogen lone pair is exposed.

This guide provides validated workflows to navigate these instabilities.

Substrate Pre-Check: The Non-Negotiable

Before selecting an oxidant, you must validate your substrate. Attempting to oxidize a free-amine azetidine alcohol is a critical error.

  • The Problem: The basic nitrogen lone pair (

    
    ) is a catalyst poison and a nucleophilic target. It will react with electrophilic oxidants (like Swern intermediates or peracids) to form N-oxides, or it will protonate, triggering acid-catalyzed ring opening.
    
  • The Fix: You must mask the nitrogen with an electron-withdrawing group (EWG) to reduce basicity.

    • Recommended: Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl).

    • Avoid: Benzyl (Bn) or Alkyl groups (Nitrogen remains too basic).

Oxidant Selection Matrix

Not all oxidants are compatible with the strain of an azetidine ring. Use this decision tree to select the correct reagent for your scale and substrate sensitivity.

OxidantSelection Start Start: Azetidine Alcohol Oxidation ScaleCheck What is your reaction scale? Start->ScaleCheck SmallScale < 100 mg (Discovery) ScaleCheck->SmallScale LargeScale > 1 g (Process/Scale-up) ScaleCheck->LargeScale SubstrateType Is the product acid-labile? SmallScale->SubstrateType Parikh Parikh-Doering (SO3·Py, DMSO, 0°C to RT) LargeScale->Parikh Standard Scale-up TEMPO TEMPO / BAIB (Highly Selective, No Bleach) LargeScale->TEMPO Green/Safety Priority DMP Dess-Martin Periodinane (Fast, Mild, RT) SubstrateType->DMP Yes (Avoid Acid) Swern Swern Oxidation (-78°C, Cryo required) SubstrateType->Swern No (Standard)

Figure 1: Decision matrix for selecting the optimal oxidant based on scale and substrate sensitivity.

Validated Protocols

Protocol A: Parikh-Doering Oxidation (The Scalable Standard)

Best for: Avoiding cryogenic temperatures while maintaining mild, non-acidic conditions.

Mechanism: Uses Sulfur Trioxide Pyridine complex (


) to activate DMSO.[1] The reaction generates an alkoxysulfonium ylide intermediate that collapses to the carbonyl.
Why it works for Azetidines:  It runs at 0°C to Room Temperature (RT) and stays slightly basic (due to excess amine base), preventing acid-catalyzed ring opening.

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 3.0 equiv
    
  • DMSO: 10-20 equiv (or used as co-solvent)

  • Triethylamine (

    
    ) or DIPEA: 5.0 equiv
    
  • Solvent: DCM (Dichloromethane)

Step-by-Step:

  • Dissolution: Dissolve N-Boc-3-azetidinol (1.0 equiv) in dry DCM (0.2 M concentration) and DMSO (10 equiv).

  • Base Addition: Cool to 0°C. Add

    
     (5.0 equiv) dropwise. Note: The excess base is critical to buffer the formation of pyridinium sulfate.
    
  • Activation: Add

    
     (3.0 equiv) in portions over 10 minutes.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC (usually complete in <2 hours).

  • Quench: Quench with saturated aqueous

    
     (Do not  use HCl or acidic quench).
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography.

Protocol B: TEMPO / BAIB Oxidation (The Highly Selective)

Best for: Primary alcohols (to aldehydes) without over-oxidation to carboxylic acids.[2] Avoids the pH fluctuations of Bleach (NaOCl).[3]

Mechanism: TEMPO (catalytic) is the oxidant; BAIB (Bis-acetoxyiodobenzene) regenerates the oxidized TEMPO species. Why it works for Azetidines: It is strictly neutral to slightly basic and avoids the "bleach spike" that can degrade strained rings.

Reagents:

  • Substrate: 1.0 equiv

  • TEMPO: 0.1 equiv (10 mol%)

  • BAIB: 1.1 equiv[4]

  • Solvent: DCM (or DCM/Water 9:1 if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve substrate in DCM (0.1 M).

  • Catalyst: Add TEMPO (0.1 equiv) at RT.

  • Oxidant: Add BAIB (1.1 equiv) in one portion.

  • Reaction: Stir at RT. The reaction typically turns orange/red. Monitor by TLC (1-4 hours).

  • Quench: Add aqueous

    
     (Thiosulfate) to destroy excess iodine species.
    
  • Workup: Extract with DCM. Wash with

    
    .
    

Troubleshooting & FAQs

Issue 1: "My product disappeared, and NMR shows a complex mixture of aliphatic chains."

Diagnosis: Acid-Catalyzed Ring Opening. Root Cause: The azetidine ring opened due to protonation of the nitrogen or oxygen, followed by nucleophilic attack (by solvent or water). The Fix:

  • Avoid Acidic Workups: Never use 1M HCl to wash your reaction. Use saturated

    
     or phosphate buffer (pH 7).
    
  • Switch Reagents: If using Jones Reagent or unbuffered Pyridinium Chlorochromate (PCC), stop immediately. Switch to Parikh-Doering (Protocol A).

RingOpening Azetidine N-Boc Azetidine (Strained) Protonation + H+ (Acid) Protonation Azetidine->Protonation Intermediate Activated Species (Unstable) Protonation->Intermediate RingOpen Ring Opening (Strain Release) Intermediate->RingOpen DeadProduct Linear Byproduct (Trash) RingOpen->DeadProduct

Figure 2: The pathway of acid-catalyzed ring destruction.

Issue 2: "I see low conversion and a new spot that isn't product."

Diagnosis: N-Oxidation. Root Cause: You likely used a free amine or a weak protecting group (like Benzyl). The oxidant attacked the nitrogen instead of the alcohol. The Fix: Ensure the nitrogen is protected with Boc or Cbz . If already protected, check your oxidant stoichiometry; large excesses of peracids (e.g., mCPBA) will attack even carbamates eventually.

Issue 3: "My chiral center at the -position racemized."

Diagnosis: Base-Mediated Epimerization. Root Cause: In Swern or Parikh-Doering oxidations, the intermediate (alkoxysulfonium ylide) requires base (


) to collapse. If left too long or if the base is too strong/concentrated, the 

-proton (next to the carbonyl) can be deprotonated. The Fix:
  • Use DIPEA (Hünig's base) instead of

    
     (sterically bulkier, less nucleophilic).
    
  • Add the base at the lowest possible temperature (-78°C for Swern, 0°C for Parikh-Doering).

  • Quench immediately upon consumption of starting material.

Data Comparison: Oxidant Performance on Azetidines

FeatureSwern OxidationParikh-DoeringDess-Martin (DMP)TEMPO/BleachTEMPO/BAIB
Reaction Temp -78°C (Cryo)0°C to RTRT0°CRT
Acidity Acidic IntermediateBasic (Buffered)Neutral/Mildly AcidicBasic (pH 9)Neutral
Ring Stability High (if cold)Excellent GoodModerate (pH risk)Excellent
Scalability Difficult (Cooling)High Low (Safety/Cost)HighModerate
Byproducts DMS (Stench)DMS (Stench)Iodinane (Solid)NaClIodobenzene

References

  • Parikh-Doering Oxidation Mechanism & Application

    • Parikh, J. R.; Doering, W. v. E. "Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide."[1][5] Journal of the American Chemical Society, 1967 , 89, 5505–5507.

  • TEMPO/BAIB Selectivity

    • De Luca, L.; Giacomelli, G.; Porcheddu, A.[6] "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds."[7][8] Organic Letters, 2001 , 3, 3041–3043.[6]

  • Azetidine Ring Stability & Opening

    • Couty, F.; Evano, G.; Prim, D. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Tetrahedron, 2004, 60, 8313–8329.
  • Dess-Martin Periodinane (DMP)

    • Plutschack, M. B., et al. "The Safety of Dess–Martin Periodinane." Organic Process Research & Development, 2016, 20, 141–150.

Sources

Validation & Analysis

A Comparative Guide to HPLC Method Development for Purity Analysis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of Active Pharmaceutical Ingredients (APIs) is a cornerstone of safe and effective therapeutics. Azetidine derivatives, a class of nitrogen-containing heterocyclic compounds, are increasingly prevalent in medicinal chemistry due to their unique structural and physicochemical properties.[1] However, their inherent polarity and basicity present distinct challenges for analytical chemists tasked with developing robust purity methods.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the achiral purity analysis of azetidine derivatives. We will explore the rationale behind experimental choices, compare the performance of different approaches with supporting data, and provide detailed protocols to empower you to develop and validate reliable analytical methods.

The Analytical Challenge: The Nature of Azetidine Derivatives

Azetidine derivatives are often polar and possess a basic nitrogen atom, which can lead to several analytical hurdles in traditional reversed-phase (RP) HPLC:

  • Poor Retention: Highly polar analytes have limited interaction with non-polar stationary phases like C18, often resulting in elution near or at the void volume.

  • Peak Tailing: The basic nitrogen can interact with residual acidic silanol groups on the silica-based stationary phase, causing asymmetrical peak shapes (tailing). This complicates accurate integration and reduces resolution between the main peak and closely eluting impurities.

  • Method Robustness: Methods relying on specific pH ranges or ion-pairing agents to achieve retention can be less robust and may not be compatible with mass spectrometry (MS) detection.

Comparative Analysis of HPLC Methodologies

The selection of the appropriate HPLC method is critical for accurately assessing the purity of azetidine derivatives. Here, we compare the workhorse of HPLC, Reversed-Phase (RP-HPLC), with a powerful alternative for polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC), and the highly sensitive UPLC-MS approach.

Method 1: The Established Workhorse - Reversed-Phase HPLC (RP-HPLC) with UV Detection

RP-HPLC is the most common starting point for purity analysis due to its versatility and the vast number of available stationary phases. For azetidine derivatives, success with RP-HPLC often hinges on careful column and mobile phase selection.

Column Selection Rationale:

  • Standard C18: While the default choice, standard C18 columns can suffer from the issues mentioned above. They are most effective for more substituted, less polar azetidine derivatives.

  • Polar-Embedded/Polar-Endcapped C18: These columns have a polar group embedded within the alkyl chain or at the end, which creates a more hydrophilic surface. This allows for the use of highly aqueous mobile phases without phase collapse ("dewetting") and can improve the peak shape of basic compounds by shielding the residual silanols.

  • Phenyl-Hexyl: These phases offer alternative selectivity through π-π interactions with aromatic moieties on the azetidine derivative, in addition to hydrophobic interactions. They are also stable in 100% aqueous mobile phases, making them suitable for retaining polar compounds.[2]

Mobile Phase Considerations:

To mitigate peak tailing and achieve adequate retention, mobile phase optimization is key:

  • pH Control: Using a mobile phase with a pH of around 3 (using formic or trifluoroacetic acid) will protonate the azetidine nitrogen, which can improve peak shape by reducing interactions with silanols. However, retention might decrease. Conversely, a higher pH (around 8-10, using a buffer like ammonium bicarbonate) will keep the azetidine in its neutral form, potentially increasing retention on a C18 column, but this requires a pH-stable column.

  • Buffer Selection: A low concentration of a buffer (e.g., 10-20 mM ammonium formate or acetate) helps to maintain a consistent pH and can improve peak shape.

Method 2: The Polar Compound Specialist - Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for highly polar compounds that are not well-retained by RP-HPLC. In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[3]

Causality Behind HILIC's Effectiveness:

HILIC operates on a partitioning mechanism where a water-rich layer is adsorbed onto the polar stationary phase. Polar analytes, like many azetidine derivatives, partition into this aqueous layer and are retained. The elution order is generally the opposite of RP-HPLC, with the most polar compounds being the most strongly retained.

Advantages for Azetidine Analysis:

  • Enhanced Retention: Provides excellent retention for polar azetidine derivatives and their even more polar impurities (e.g., hydrolysis products).

  • Orthogonal Selectivity: Offers a different separation mechanism compared to RP-HPLC, which can be invaluable for resolving impurities that co-elute in reversed-phase methods.

  • MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in the mass spectrometer source, leading to enhanced sensitivity.

Method 3: The High-Sensitivity Alternative - Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

For detecting and identifying trace-level impurities, UPLC coupled with MS offers unparalleled sensitivity and selectivity. UPLC systems utilize columns with sub-2 µm particles, providing higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

Why UPLC-MS is a Superior Choice for Impurity Profiling:

  • Unmatched Sensitivity: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) for UPLC-MS are often orders of magnitude lower than for HPLC-UV.[4][5] This is critical for identifying and quantifying genotoxic or other harmful impurities that have very low permissible limits.

  • Definitive Peak Identification: Mass spectrometry provides molecular weight information for each peak, allowing for the confident identification of known impurities and the characterization of unknown ones. Tandem MS (MS/MS) can provide structural information through fragmentation patterns.

  • Peak Purity Assessment: MS detection can easily identify co-eluting peaks that may be spectrally similar and thus indistinguishable by a UV detector.

Quantitative Performance Comparison

The choice of method will depend on the specific requirements of the analysis. The following table provides a comparative overview of the expected performance of each technique for the purity analysis of a model azetidine derivative.

ParameterRP-HPLC-UV (Polar-Embedded Column)HILIC-UVUPLC-MS
Retention of Polar Impurities ModerateHighHigh
Resolution GoodGood to ExcellentExcellent
Typical Analysis Time 15-30 min15-30 min2-10 min
Sensitivity (Typical LOQ) ~0.05%~0.05%<0.01%
Peak Shape for Basic Analytes Good (with mobile phase optimization)ExcellentExcellent
Impurity Identification Based on Retention Time (requires standards)Based on Retention Time (requires standards)Definitive (based on m/z and fragmentation)
Method Development Complexity ModerateModerate to High (equilibration can be longer)High (requires MS expertise)

Experimental Protocols

To provide a practical starting point, detailed experimental protocols for a standard RP-HPLC-UV method and a more advanced UPLC-MS method are provided below. These protocols should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[3]

Protocol 1: RP-HPLC-UV Purity Method

This protocol is designed as a general-purpose purity method for a moderately polar azetidine derivative.

1. Instrumentation and Reagents:

  • HPLC system with a UV/PDA detector.

  • Polar-embedded C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (ACS grade).

  • Azetidine derivative sample and reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 60% B

    • 20-22 min: 60% to 95% B

    • 22-25 min: 95% B

    • 25-25.1 min: 95% to 5% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As determined by the UV spectrum of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the azetidine derivative sample.

  • Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak using the area percent method.

  • Report any impurities exceeding the reporting threshold (typically 0.05%).

Protocol 2: UPLC-MS Impurity Profiling Method

This protocol is designed for high-sensitivity detection and identification of impurities.

1. Instrumentation and Reagents:

  • UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • C18 column suitable for UPLC (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Azetidine derivative sample.

2. UPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 2% B

    • 0.5-5 min: 2% to 80% B

    • 5-5.5 min: 80% to 98% B

    • 5.5-6 min: 98% B

    • 6-6.1 min: 98% to 2% B

    • 6.1-8 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode: Full scan (e.g., m/z 100-1000) and data-dependent MS/MS.

4. Sample Preparation:

  • Prepare the sample as in Protocol 1, but at a lower concentration (e.g., 0.1 mg/mL) to avoid detector saturation.

5. Data Analysis:

  • Process the data using appropriate software to identify peaks and their corresponding mass-to-charge ratios.

  • Use the accurate mass data to propose elemental compositions for unknown impurities.

  • Analyze MS/MS fragmentation patterns to elucidate the structures of impurities.

Visualization of Method Development Workflow

The process of developing a robust HPLC method for purity analysis follows a logical progression, as illustrated in the diagrams below.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Characterization Characterize Azetidine Derivative (Polarity, pKa, UV Spectrum) Column_Screening Screen Columns (C18, Polar-Embedded, HILIC) Analyte_Characterization->Column_Screening Mobile_Phase_Screening Screen Mobile Phases (pH, Organic Solvent) Column_Screening->Mobile_Phase_Screening Gradient_Optimization Optimize Gradient Profile (Slope, Time) Mobile_Phase_Screening->Gradient_Optimization Parameter_Fine_Tuning Fine-Tune Parameters (Flow Rate, Temperature, Injection Volume) Gradient_Optimization->Parameter_Fine_Tuning Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) Parameter_Fine_Tuning->Forced_Degradation Validation_ICH Validate according to ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) Forced_Degradation->Validation_ICH

Caption: A typical workflow for HPLC method development for purity analysis.

Column_Selection_Logic Analyte_Properties Azetidine Derivative Properties Polarity High Polarity? Analyte_Properties->Polarity RP_HPLC Reversed-Phase HPLC (Polar-Embedded or Phenyl-Hexyl) Polarity->RP_HPLC No HILIC HILIC Polarity->HILIC Yes Trace_Impurities Trace Level Impurities? RP_HPLC->Trace_Impurities HILIC->Trace_Impurities HPLC_UV HPLC-UV Trace_Impurities->HPLC_UV No UPLC_MS UPLC-MS Trace_Impurities->UPLC_MS Yes

Caption: Logical decision tree for selecting an appropriate analytical method.

Conclusion and Recommendations

The purity analysis of azetidine derivatives requires a thoughtful approach to method development that accounts for their inherent polarity and basicity. While traditional RP-HPLC with modern polar-endcapped or phenyl-hexyl columns can provide robust and reliable results, HILIC stands out as a powerful alternative for highly polar analytes, offering orthogonal selectivity.

For comprehensive impurity profiling, especially during drug development and for regulatory submissions, UPLC-MS is the superior technique. Its high sensitivity allows for the detection of trace-level impurities, and its ability to provide molecular weight and structural information is invaluable for the identification of unknown degradation products and process impurities.

Ultimately, the choice of method should be guided by the specific goals of the analysis, the properties of the molecule, and the stage of drug development. By understanding the principles and performance characteristics of each technique, researchers can confidently select and develop a method that is truly fit-for-purpose, ensuring the quality and safety of their azetidine-containing drug candidates.

References

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. Available at: [Link]

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. AKJournals. Available at: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. Available at: [Link]

  • Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. PMC. Available at: [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. ResearchGate. Available at: [Link]

  • HILIC HPLC Columns (Hydrophilic Interaction Liquid Chromatography). GL Sciences. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]

  • Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS. Waters. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Azetidine Synthesis. ScienceDirect. Available at: [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. Available at: [Link]

  • A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs. American Pharmaceutical Review. Available at: [Link]

  • Chemometrically Assisted Development and Validation of LC-UV and LC-MS Methods for Simultaneous Determination of Torasemide and its Impurities. ResearchGate. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Introduction to UPLC-MS Sample Preparation. Organomation. Available at: [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters. Available at: [Link]

  • Impurity Profiling and Characterization of Therapeutic Oligonucleotides using Nominal Mass Spectrometry on a Single Quadrupole LC-UV-MS system. Shimadzu. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRPR. Available at: [Link]

Sources

infrared spectroscopy (IR) peaks for cyclopropyl azetidine alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spectroscopic Signature of Strain

Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.

Cyclopropyl azetidine alcohols represent a high-value scaffold in modern drug discovery, offering rigid vectors for pharmacophore presentation and improved metabolic stability compared to flexible alkyl chains. However, characterizing these molecules presents a unique challenge: distinguishing between two distinct strained ring systems (cyclopropane and azetidine) and a hydrogen-bonding alcohol moiety within a single vibrational spectrum.

This guide provides a definitive, mechanism-based approach to interpreting the Infrared (IR) spectra of these compounds. Unlike standard alkyl alcohols, the high ring strain in cyclopropyl and azetidine rings alters bond hybridization (increasing s-character), shifting characteristic peaks to higher wavenumbers. This guide compares these spectral signatures against common structural alternatives (isopropyl and cyclobutyl analogs) to validate structural identity.

Spectral Fingerprint Logic: The "Why" Behind the Peaks

To accurately interpret the spectrum, one must understand the underlying physics of strained ring vibrations.

The Hybridization-Shift Effect

In unstrained alkanes, carbon atoms are


 hybridized. In cyclopropane and azetidine rings, the bond angles (60° and ~90°, respectively) force the exocyclic C-H bonds to adopt greater s-character (approaching 

).
  • Result: The C-H bonds are shorter and stronger.

  • Spectral Observation: C-H stretching frequencies shift from the typical <3000 cm⁻¹ (alkane) to >3000 cm⁻¹ (alkene/aromatic region), creating a diagnostic "strained C-H" window.

Diagram: Spectral Logic Flowchart

The following logic tree illustrates the decision process for confirming the cyclopropyl azetidine alcohol scaffold.

SpectralLogic Start Unknown Spectrum Analysis CheckOH Region 3200-3600 cm⁻¹ Is broad OH band present? Start->CheckOH Decision1 Likely Alcohol Present CheckOH->Decision1 Yes CheckCH Region 3000-3100 cm⁻¹ Are sharp peaks present above 3000? Decision2 Strained Ring / Unsaturation Confirmed CheckCH->Decision2 Yes (3040-3080 cm⁻¹) CheckFingerprint Region 900-1050 cm⁻¹ Check Ring Breathing Modes Decision3 Cyclopropyl (1020 cm⁻¹) vs Azetidine (~900-980 cm⁻¹) CheckFingerprint->Decision3 Distinct bands found Decision1->CheckCH Decision2->CheckFingerprint Result Confirmed: Cyclopropyl Azetidine Alcohol Decision3->Result Both modes present

Figure 1: Decision logic for identifying cyclopropyl azetidine alcohols. Note the critical reliance on the >3000 cm⁻¹ C-H stretch region to confirm ring strain.

Detailed Peak Assignments

The following table synthesizes data for a generic 1-cyclopropylazetidin-3-ol , a representative motif.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Alcohol (-OH) O-H Stretch3200–3550 Strong, BroadBroadness indicates H-bonding.[1] In dilute solution, sharp peak at ~3600 cm⁻¹.
Cyclopropyl Ring C-H Asym. Stretch3080–3100 MediumKey Identifier. Distinctly higher than acyclic alkyl C-H.
C-H Sym. Stretch3000–3020 MediumOften appears as a shoulder on the main alkyl band.
Ring Breathing1000–1025 Medium/StrongThe "Cyclopropane Pulse." Very characteristic skeletal vibration.
Azetidine Ring Ring Deformation900–980 MediumLower frequency than cyclopropane due to larger ring size/mass.
C-N Stretch1150–1250 MediumOverlaps with C-O stretch; look for multiple bands in this region.
Alcohol (C-O) C-O Stretch1050–1150 StrongPosition depends on substitution (secondary alcohols ~1100 cm⁻¹).
Alkyl Backbone C-H Stretch (

)
2850–2980 StrongStandard alkane vibrations from the azetidine backbone.

Comparative Analysis: Performance vs. Alternatives

In drug development, this scaffold is often compared to Isopropyl (flexible, acyclic) or Cyclobutyl (less strained) analogs. IR spectroscopy offers a rapid method to distinguish these "isomers" without NMR.

Comparative Diagnostic Table
FeatureCyclopropyl Azetidine (Target)Isopropyl Azetidine (Alternative 1)Cyclobutyl Azetidine (Alternative 2)
C-H Stretch >3000 cm⁻¹ Present (Distinct)Absent (Only <3000 cm⁻¹)Weak/Absent (Strain is lower, often buried)
Methyl Rock (~1380 cm⁻¹) AbsentStrong Doublet (Gem-dimethyl)Absent
Ring Breathing ~1020 cm⁻¹ Absent~900-920 cm⁻¹ (Lower frequency)
Spectral Resolution High (Peaks are sharp due to rigidity)Medium (Rotational conformers broaden peaks)High

Analysis:

  • Vs. Isopropyl: The absence of the "gem-dimethyl" doublet at 1380 cm⁻¹ and the presence of the high-frequency C-H stretch (3080 cm⁻¹) definitively rules out the isopropyl group.

  • Vs. Cyclobutyl: Distinguishing cyclopropyl from cyclobutyl is harder, but the cyclopropane ring breathing mode (~1020 cm⁻¹) is generally isolated, whereas cyclobutane modes often overlap with the fingerprint region.

Experimental Protocol: ATR-FTIR for Viscous Liquids

Cyclopropyl azetidine alcohols are often viscous, hygroscopic oils or low-melting solids. Standard transmission IR (KBr pellets) is often impractical due to moisture absorption.

Workflow: Attenuated Total Reflectance (ATR)

Objective: Obtain a high-resolution spectrum while minimizing water interference.

ATRWorkflow Prep 1. Crystal Clean (Isopropanol wipe) Background 2. Background Scan (Air, 32 scans) Prep->Background Sample 3. Apply Sample (Cover crystal fully) Background->Sample Compress 4. Apply Pressure (Ensure contact) Sample->Compress Scan 5. Acquire Spectrum (64 scans, 4 cm⁻¹ res) Compress->Scan Validate 6. Water Check (Look for 1640 cm⁻¹ bend) Scan->Validate

Figure 2: Optimized ATR-FTIR workflow for hygroscopic amine-alcohols.

Critical Step - The Water Check (Step 6): Since these compounds are alcohols and amines, they are hygroscopic.

  • Observation: A broad OH stretch at 3400 cm⁻¹ is expected.

  • Contamination Flag: If you see a medium-intensity sharp band at ~1640 cm⁻¹ (H-O-H bending), your sample is wet.

  • Remediation: Dry the sample under high vacuum with P₂O₅ or perform the scan in a nitrogen-purged environment.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Cyclopropane.[2] National Institute of Standards and Technology.[2][3] [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of Cyclopropylamine. National Institute of Standards and Technology.[2][3] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Wiley. [Link]

  • Doc Brown's Chemistry. Infrared Spectrum of Cyclopropane and Interpretation.[Link]

  • LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Amines and Alcohols).[Link]

Sources

A Senior Application Scientist's Guide to Distinguishing (1-cyclopropylazetidin-3-yl)methanol from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification of a molecule is paramount. Structural isomers—compounds with the same molecular formula but different arrangements of atoms—can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, technical comparison of analytical methodologies to unequivocally distinguish (1-cyclopropylazetidin-3-yl)methanol from its structural isomers.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique structural and chemical properties.[1][2] Its incorporation into drug candidates can enhance metabolic stability, receptor affinity, and overall pharmacokinetic behavior.[2] However, the synthesis of substituted azetidines can be challenging and may lead to the formation of various isomers, necessitating robust analytical techniques for their differentiation.[3]

The Challenge: Potential Structural Isomers

This compound (Molecular Formula: C₇H₁₃NO) can have several structural isomers that may arise during synthesis.[4] The primary challenge lies in differentiating the substitution pattern on the azetidine ring and the position of the hydroxymethyl group. Key potential isomers include:

  • (1-cyclopropylazetidin-2-yl)methanol: The hydroxymethyl group is at the 2-position of the azetidine ring.[5]

  • (3-cyclopropyl-1-(hydroxymethyl)azetidine): The cyclopropyl and hydroxymethyl groups are attached to different atoms of the azetidine ring.

  • Cyclopropyl(1-(hydroxymethyl)azetidin-3-yl)methanone: An isomeric ketone.

  • Ring-opened isomers: Such as derivatives of propylamine or cyclobutylamine.

This guide will focus on the most common and challenging-to-distinguish isomers, particularly the positional isomers on the azetidine ring.

Core Analytical Strategies: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of this compound and the separation of its isomers. The logical workflow involves initial separation by chromatography followed by structural elucidation using spectroscopy.

Analytical Workflow Figure 1: General Analytical Workflow cluster_0 Chromatographic Separation cluster_1 Spectroscopic Identification Sample Mixture Sample Mixture GC or HPLC GC or HPLC Sample Mixture->GC or HPLC Separated Isomers Separated Isomers GC or HPLC->Separated Isomers Different Retention Times MS MS Separated Isomers->MS NMR NMR Separated Isomers->NMR Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation Provides Mass Information Structural Connectivity Structural Connectivity NMR->Structural Connectivity Definitive Structure Unambiguous Isomer Identification Unambiguous Isomer Identification Structural Connectivity->Unambiguous Isomer Identification

Caption: Figure 1: General Analytical Workflow for Isomer Distinction.

Chromatographic Separation: The First Line of Defense

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for separating isomers based on their different physical and chemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds.[6] Given the relatively low molecular weight of this compound and its isomers, GC-MS is a suitable technique.

Causality Behind Experimental Choices:

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point. This provides a balance of interactions to resolve isomers with slight differences in polarity. For more challenging separations, a more polar stationary phase may be necessary.

  • Temperature Programming: A carefully optimized temperature gradient is crucial. Isomers with similar boiling points may co-elute under isothermal conditions. A slow temperature ramp can enhance resolution.

  • Mass Spectrometry Detection: The mass spectrometer provides not only the molecular weight of the eluting compounds but also characteristic fragmentation patterns that can help in preliminary identification.

Self-Validating System:

The retention time of a compound under specific GC conditions is a highly reproducible characteristic. By running an authentic standard of this compound, a reference retention time can be established. Any other peaks in the chromatogram of a sample mixture can be flagged as potential isomers. The mass spectra of these peaks can then be compared. While isomers will have the same molecular ion peak, their fragmentation patterns may differ, providing an additional layer of validation.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC inlet, which is typically heated to 250 °C, using a split or splitless injection mode depending on the sample concentration.

  • GC Separation:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation: Expected GC-MS Data

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
This compound~10.5127 (M+), 96, 84, 69, 56
(1-cyclopropylazetidin-2-yl)methanol~10.2127 (M+), 98, 84, 69, 55

Note: Retention times and fragmentation patterns are predictive and should be confirmed with authentic standards.

High-Performance Liquid Chromatography (HPLC)

For polar and non-volatile compounds, HPLC is the method of choice.[7] this compound and its isomers are polar, making HPLC a highly effective separation technique.

Causality Behind Experimental Choices:

  • Column Selection: Due to the polar nature of the analytes, a normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) column is often more effective than a traditional reversed-phase (C18) column.[8][9][10] HILIC columns, with their polar stationary phases, provide better retention and separation of polar compounds.[11]

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile) and an aqueous buffer is typically used. The ratio of these solvents is adjusted to optimize the separation. The pH of the aqueous buffer can also be manipulated to control the ionization state of the basic nitrogen atom in the azetidine ring, which can significantly impact retention.

Self-Validating System:

Similar to GC, HPLC retention times are highly reproducible. An authentic standard of this compound will provide a reference retention time. The use of a diode-array detector (DAD) can provide UV spectra of the eluting peaks. While isomers may have similar UV spectra, any significant differences can indicate the presence of a different chromophore. Coupling the HPLC to a mass spectrometer (LC-MS) provides definitive mass information for each separated peak.

Experimental Protocol: HILIC-HPLC Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: HILIC column (e.g., silica-based with amide or diol functional groups), 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection: DAD (210-400 nm) followed by an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode.

Spectroscopic Elucidation: The Definitive Identification

Once the isomers are separated, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are employed for unambiguous structural determination.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the connectivity of atoms and their spatial relationships.[13][14] Both ¹H and ¹³C NMR are crucial for distinguishing isomers.

Causality Behind Experimental Choices:

  • ¹H NMR: The chemical shift, integration, and coupling patterns of the protons provide a wealth of information. The protons on the azetidine ring and the cyclopropyl group will have distinct signals. The position of the hydroxymethyl group will significantly influence the chemical shifts and coupling patterns of the adjacent protons.

  • ¹³C NMR: The number of unique carbon signals directly indicates the symmetry of the molecule. Isomers will often have a different number of signals or signals at different chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular framework.

Self-Validating System:

The combination of 1D and 2D NMR experiments provides a self-validating system. The structure proposed based on the ¹H NMR data must be consistent with the ¹³C NMR data and the correlations observed in the 2D spectra. For example, an HMBC correlation between the protons of the hydroxymethyl group and a specific carbon on the azetidine ring will definitively establish the point of attachment.

NMR Logic Figure 2: Logic of NMR-based Isomer Identification 1H_NMR 1H NMR (Chemical Shift, Integration, Coupling) Proposed_Structure Proposed Structure 1H_NMR->Proposed_Structure 13C_NMR 13C NMR (Number of Signals, Chemical Shift) 13C_NMR->Proposed_Structure COSY COSY (H-H Connectivity) Validation Cross-Validation of Data COSY->Validation HSQC HSQC (Direct C-H Connectivity) HSQC->Validation HMBC HMBC (Long-Range C-H Connectivity) HMBC->Validation Proposed_Structure->Validation Final_Structure Unambiguous Structure Validation->Final_Structure

Caption: Figure 2: Logic of NMR-based Isomer Identification.

Data Presentation: Predicted ¹H NMR Chemical Shifts

ProtonThis compound(1-cyclopropylazetidin-2-yl)methanol
-CH₂OH~3.6 ppm (d)~3.7 ppm (m)
Azetidine CH adjacent to CH₂OH~2.8 ppm (m)~3.5 ppm (m)
Azetidine CH₂~3.2-3.8 ppm (m)~3.0-3.6 ppm (m)
Cyclopropyl CH~1.8 ppm (m)~1.8 ppm (m)
Cyclopropyl CH₂~0.4-0.6 ppm (m)~0.4-0.6 ppm (m)

Note: These are approximate chemical shifts and can vary based on the solvent and other factors. The key is the difference in the patterns and shifts of the azetidine ring protons.

Conclusion

The unambiguous distinction of this compound from its structural isomers requires a systematic and multi-technique approach. Chromatographic methods, particularly GC-MS and HPLC, are essential for the initial separation of the isomeric mixture. Subsequently, detailed spectroscopic analysis, with NMR spectroscopy at its core, provides the definitive structural elucidation. By understanding the principles behind the experimental choices and employing self-validating systems, researchers can confidently identify and characterize their target molecule, ensuring the integrity and reliability of their scientific endeavors.

References

  • American Elements. (1-cyclopropylazetidin-2-yl)methanol. Retrieved from [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • PubChemLite. This compound (C7H13NO). Retrieved from [Link]

  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • PMC. (2025, November 9). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Shodex HPLC Columns. Chapter 3: Separation Modes and their Mechanisms (1). Retrieved from [Link]

  • MSU chemistry. NMR Spectroscopy. Retrieved from [Link]

  • ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

  • eurl-pesticides.eu. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol. Retrieved from [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]

  • PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

Sources

Comparative & Strategic

advantages of cyclopropyl group on azetidine nitrogen vs isopropyl group

Technical Guide: The -Cyclopropyl vs. -Isopropyl Azetidine Switch in Medicinal Chemistry

Executive Summary

In the optimization of amine-containing drugs, the azetidine ring has emerged as a privileged scaffold due to its ability to lower lipophilicity and modulate metabolic vectors compared to larger heterocycles like piperidine or pyrrolidine. A critical sub-structural decision within this scaffold is the substituent on the azetidine nitrogen.

This guide provides a head-to-head technical comparison between the


-cyclopropyl (

-Pr)

-isopropyl (

-Pr)


Physicochemical & Electronic Comparison

The fundamental difference between these groups lies in the hybridization of the carbon attached to the nitrogen.

Basicity Modulation ( )

The most potent effect of the

  • Mechanism: The carbon atoms in a cyclopropyl ring possess significant

    
    -character (approximately 
    
    
    rather than the ideal
    
    
    ) in the C-C bonds, diverting
    
    
    -character to the C-H and C-N bonds. However, the strain also induces an electron-withdrawing inductive effect (
    
    
    ) relative to an isopropyl group.
  • Outcome: Switching from

    
    -isopropyl to 
    
    
    -cyclopropyl typically lowers the basic amine
    
    
    by 1.0 to 1.5 log units .
  • Impact: Lowering

    
     (e.g., from 9.5 to 8.0) increases the fraction of the neutral species at physiological pH (7.4), enhancing membrane permeability (
    
    
    ) and reducing lysosomal trapping.
Lipophilicity (LogD)
  • 
    -Isopropyl:  Highly lipophilic; contributes significantly to LogP.
    
  • 
    -Cyclopropyl:  Generally less lipophilic than the isopropyl group. The "fraction of 
    
    
    character" (
    
    
    ) is high for both, but the compact, somewhat "unsaturated-like" nature of the cyclopropane ring often results in a lower LogD contribution.
Property

-Isopropyl Azetidine

-Cyclopropyl Azetidine
Advantage
Hybridization (

-C)


(Walsh orbitals)

-Pr (Electronic modulation)
Basicity (

)
High (Base)Moderate (Lower by ~1 unit)

-Pr (Permeability/hERG)
Steric Bulk Flexible, larger volumeRigid, compactContext Dependent
Lipophilicity (

)
1.531.14

-Pr (Solubility)

Metabolic Stability & Toxicology[1][2][3]

The metabolic divergence is the primary driver for this bioisosteric switch.

Oxidative Dealkylation ( -Dealkylation)
  • 
    -Isopropyl:  The tertiary methine proton (
    
    
    -CH) is highly susceptible to hydrogen atom abstraction (HAT) by Cytochrome P450 (CYP) enzymes, leading to the carbinolamine and subsequent
    
    
    -dealkylation (loss of acetone).
  • 
    -Cyclopropyl:  The C-H bonds of the cyclopropyl ring are stronger (approx. 106 kcal/mol vs. 96 kcal/mol for secondary alkyl) and less accessible to the heme iron-oxo species due to the ring strain and orbital rehybridization. This makes the 
    
    
    -Pr group significantly more resistant to standard oxidative
    
    
    -dealkylation.
hERG Liability

The hERG potassium channel blockade is often driven by basic amines and high lipophilicity.

  • The Switch: Replacing

    
    -Pr with 
    
    
    -Pr simultaneously lowers
    
    
    (reducing the concentration of the cationic species that binds inside the channel pore) and lipophilicity. This is a validated strategy to "dial out" hERG toxicity while maintaining potency.
Risk Assessment: Mechanism-Based Inhibition (MBI)

While

suicide inhibition
  • Mechanism: Single Electron Transfer (SET) oxidation of the nitrogen can lead to the opening of the cyclopropyl ring, forming a radical cation that covalently binds to the CYP enzyme (MBI).

  • Mitigation in Azetidines: The steric bulk of the azetidine ring often hinders the specific approach required for this ring-opening oxidation compared to simpler

    
    -cyclopropyl amines, but it remains a liability that must be screened early.
    
Visualization: Metabolic Pathways[4]

MetabolismSubstrate_iPrN-Isopropyl AzetidineIntermediate_iPrCarbinolamine(Unstable)Substrate_iPr->Intermediate_iPrCYP450 (High Rate)alpha-C-H AbstractionProduct_iPrN-Dealkylated Azetidine+ AcetoneIntermediate_iPr->Product_iPrSpontaneousSubstrate_cPrN-Cyclopropyl AzetidineProduct_cPrMetabolically Stable(Primary Outcome)Substrate_cPr->Product_cPrResistant toDealkylationMBI_SideRing Opening(CYP Inactivation Risk)Substrate_cPr->MBI_SideSET Mechanism(Low Frequency)

Caption: Comparative metabolic fates. The isopropyl group is prone to rapid N-dealkylation, whereas the cyclopropyl group is resistant but carries a potential risk of mechanism-based inhibition (MBI).

Experimental Protocols

Synthesizing the

cyclopropanone1-ethoxycyclopropanol
Protocol A: Synthesis of -Cyclopropyl Azetidine (The "Mumm" Method)

Objective: Install the cyclopropyl group on a secondary azetidine.

Reagents:

  • Secondary Azetidine substrate (1.0 equiv)

  • [(1-Ethoxycyclopropyl)oxy]trimethylsilane (1.5 equiv) or 1-Ethoxycyclopropanol

  • Sodium Cyanoborohydride (

    
    ) (2.0 equiv)
    
  • Acetic Acid (AcOH) (Catalytic to stoichiometric)

  • Methanol (MeOH)

Step-by-Step:

  • Preparation: Dissolve the secondary azetidine in anhydrous MeOH (0.1 M concentration).

  • Activation: Add Acetic Acid (2-3 equiv) to adjust pH to ~5–6.

  • Addition: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane dropwise. This generates the cyclopropanone equivalent in situ.

  • Reduction: Stir for 15 minutes, then add

    
     in portions. Caution: HCN generation possible; use a vented hood.
    
  • Reflux: Heat the reaction to 55°C for 4-12 hours. The elevated temperature is often required to drive the sterically demanding iminium formation on the strained ring.

  • Workup: Quench with aqueous

    
    . Extract with DCM.[1] The 
    
    
    -cyclopropyl product is less basic, so ensure the aqueous layer is sufficiently basic (pH > 10) to extract the free amine.
Protocol B: Synthesis of -Isopropyl Azetidine (Standard Reductive Amination)

Objective: Install the isopropyl group.

Reagents:

  • Secondary Azetidine substrate (1.0 equiv)

  • Acetone (5.0 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (2.0 equiv)
    
  • DCM or DCE (Solvent)

Step-by-Step:

  • Mixing: Dissolve azetidine in DCM. Add Acetone.

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at room temperature for 2-4 hours. (Much faster than cyclopropylation).

  • Workup: Quench with

    
    . Extract with DCM.[1]
    

Strategic Decision Framework

When should you switch from


DecisionTreeStartLead Optimization:N-Isopropyl AzetidineCheck_hERGIs hERG Liability High?Start->Check_hERGCheck_MetabIs Clearance High(N-dealkylation)?Check_hERG->Check_MetabNoAction_SwitchSwitch toN-CyclopropylCheck_hERG->Action_SwitchYes(Lowers pKa)Check_PermIs Permeability Low?Check_Metab->Check_PermNoCheck_Metab->Action_SwitchYes(Blocks Site)Check_Perm->Action_SwitchYes(Increases Neutral Fraction)Action_KeepRetainN-IsopropylCheck_Perm->Action_KeepNo

Caption: Decision logic for bioisosteric replacement. The switch is favored when basicity-driven liabilities (hERG, Permeability) or specific metabolic hotspots are problematic.

References

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org. Chem. 2020. Link

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. 2020. Link

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. 2026.[2] Link

  • Metabolism of cyclopropyl groups. Hypha Discovery. 2021.[2][3][4] Link

  • Reductive Amination, and How It Works. Master Organic Chemistry. 2017. Link

The Impact of Steric Hindrance: A Comparative Guide to (1-cyclopropylazetidin-3-yl)methanol in Ligand Binding

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the intricate dance between a ligand and its protein target is governed by a multitude of factors. Among these, the steric and conformational properties of a ligand's constituent chemical groups play a pivotal role in dictating binding affinity and selectivity. This guide provides an in-depth comparative analysis of the (1-cyclopropylazetidin-3-yl)methanol moiety, a structural motif of growing interest in medicinal chemistry, particularly in the design of kinase inhibitors. We will explore the nuanced steric effects of the N-cyclopropyl group by comparing it with other alkyl substituents on the azetidine ring, using Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a primary case study. The insights presented herein are supported by a synthesis of publicly available experimental data and established biochemical and biophysical methodologies.

The Azetidine Scaffold: A Privileged Structure in Drug Design

Azetidines, four-membered saturated heterocyclic amines, have emerged as valuable building blocks in medicinal chemistry.[1] Their strained ring system offers a unique three-dimensional geometry that can favorably orient substituents towards key interaction points within a protein's binding site. The methanolic functional group at the 3-position of the azetidine ring can act as a crucial hydrogen bond donor or acceptor, further anchoring the ligand to its target. The substituent on the azetidine nitrogen, however, is a critical determinant of the overall steric and electronic profile of this moiety and, consequently, its influence on ligand binding.

Comparative Analysis: The N-Cyclopropyl Group vs. Other N-Alkyl Substituents

To objectively assess the steric effects of the this compound group, we will draw comparisons with analogs bearing other N-alkyl substituents, such as methyl, ethyl, and isopropyl groups. Our analysis will focus on the well-characterized kinase target, IRAK4, a key mediator in inflammatory signaling pathways.[2][3] The development of the clinical candidate Zimlovisertib (PF-06650833) for autoimmune diseases has provided a wealth of structure-activity relationship (SAR) data for a series of IRAK4 inhibitors, some of which contain N-substituted azetidin-3-yl methanol derivatives.[4][5][6]

Binding Affinity Data

The following table summarizes hypothetical, yet representative, binding affinity data for a series of IRAK4 inhibitors, illustrating the impact of varying the N-substituent on the azetidin-3-yl methanol moiety. This data is synthesized based on established principles of medicinal chemistry and SAR trends observed in kinase inhibitor discovery programs.[7][8]

Compound IDN-Substituent on AzetidineIRAK4 IC50 (nM)Rationale for Potency Variation
1a Hydrogen50.2Unsubstituted amine allows for potential flexibility but lacks specific favorable interactions.
1b Methyl15.8Small, non-bulky group, likely fits well within the binding pocket without steric clashes.
1c Ethyl25.4Slightly larger than methyl, may introduce minor steric hindrance depending on the pocket's topology.
1d Isopropyl89.7The bulkier isopropyl group likely introduces significant steric clashes with residues in the binding site.
1e Cyclopropyl 5.3 The rigid, planar nature of the cyclopropyl group can offer a favorable conformation, minimizing steric hindrance while potentially engaging in beneficial hydrophobic interactions.
1f tert-Butyl>1000The large and bulky tert-butyl group is expected to cause severe steric clashes, preventing optimal binding.

As the hypothetical data suggests, the N-cyclopropyl substituent in compound 1e confers the highest potency. This can be attributed to the unique conformational and steric properties of the cyclopropyl ring. Unlike the more flexible and potentially bulky larger alkyl groups, the cyclopropyl group is a rigid, planar structure. This rigidity can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding. Furthermore, its relatively small size, when oriented correctly, can fit into tight spaces within the binding pocket, avoiding the steric clashes that larger alkyl groups might encounter.

Visualizing Steric Effects: Insights from X-ray Crystallography

The most definitive way to understand the steric effects of a ligand is through X-ray crystallography of the ligand-protein complex. While a crystal structure of IRAK4 with a this compound-containing inhibitor is not publicly available, we can analyze the structure of IRAK4 in complex with a closely related inhibitor to infer the spatial constraints of the binding pocket. The crystal structure of IRAK4 bound to a potent inhibitor (PDB ID: 5UIU) reveals a well-defined ATP-binding site.[9]

Analysis of the binding pocket in PDB entry 5UIU indicates that the region where the N-substituent of an azetidine ring would reside is sterically constrained. A bulky group, such as an isopropyl or tert-butyl, would likely clash with the side chains of residues lining this pocket. In contrast, the planar and compact nature of a cyclopropyl group could be accommodated, potentially even forming favorable van der Waals interactions with hydrophobic residues.

Experimental Protocols for Comparative Binding Analysis

To experimentally validate the hypothetical data presented above, several biophysical techniques can be employed. Below are detailed protocols for two common methods used to determine ligand binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10][11]

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified IRAK4 protein (typically 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare solutions of the N-substituted azetidin-3-yl methanol analogs (typically 100-500 µM) in the exact same buffer. It is critical that the buffer composition is identical to avoid large heats of dilution.

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles from interfering with the measurement.

  • ITC Experiment:

    • Load the IRAK4 solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Measurement cluster_analysis Data Analysis Protein Purified IRAK4 Degas Degas Solutions Protein->Degas Ligand N-Substituted Azetidine Analogs Ligand->Degas Buffer Identical Buffer Buffer->Protein Buffer->Ligand LoadProtein Load Protein into Cell Degas->LoadProtein LoadLigand Load Ligand into Syringe Degas->LoadLigand Titration Inject Ligand into Protein LoadProtein->Titration LoadLigand->Titration DetectHeat Detect Heat Change Titration->DetectHeat Integrate Integrate Peaks DetectHeat->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Model Plot->Fit Results Determine Kd, n, ΔH Fit->Results

Caption: Workflow for determining binding affinity using ITC.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (tracer) upon binding to a larger protein.[9]

Protocol:

  • Assay Development:

    • Synthesize a fluorescent tracer by conjugating a suitable fluorophore (e.g., fluorescein) to a known IRAK4 ligand.

    • Determine the optimal concentration of the tracer and IRAK4 that gives a stable and robust signal window.

  • Competitive Binding Experiment:

    • In a multi-well plate, add a fixed concentration of IRAK4 and the fluorescent tracer to each well.

    • Add serial dilutions of the unlabeled competitor ligands (the N-substituted azetidin-3-yl methanol analogs) to the wells.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value for each compound.

    • The IC50 values can be converted to Ki values using the Cheng-Prusoff equation.

Logical Relationship in FP Assay

FP_Logic Tracer Fluorescent Tracer Small molecule Fast rotation Low Polarization Complex Tracer-IRAK4 Complex Large complex Slow rotation High Polarization Tracer->Complex Binds Protein IRAK4 Large molecule Protein->Complex Binds Competitor Unlabeled Ligand Competes with Tracer Competitor->Protein Competes for binding

Caption: Principle of competitive fluorescence polarization assay.

Computational Modeling: A Predictive Tool

In addition to experimental methods, computational modeling, particularly molecular docking, can provide valuable insights into the steric effects of different substituents.[8]

Molecular Docking Protocol:

  • Preparation of Protein and Ligands:

    • Obtain the crystal structure of IRAK4 (e.g., PDB ID: 5UIU) and prepare it for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.[9]

    • Generate 3D structures of the N-substituted azetidin-3-yl methanol analogs and minimize their energy.

  • Docking Simulation:

    • Define the binding site on IRAK4 based on the position of the co-crystallized ligand.

    • Use a docking program (e.g., AutoDock, Glide, or GOLD) to systematically sample different conformations and orientations of each ligand within the binding site.

  • Scoring and Analysis:

    • The docking program will score the different poses of each ligand based on a scoring function that estimates the binding affinity.

    • Analyze the top-ranked poses to visualize the interactions between the ligands and the protein, paying close attention to any steric clashes or favorable contacts involving the N-substituent on the azetidine ring.

Molecular docking can predict which substituents are likely to be well-tolerated and which may cause steric hindrance, thereby guiding the design and synthesis of more potent and selective ligands.

Conclusion

The this compound moiety is a promising structural motif in modern drug design. Its unique steric and conformational properties, conferred by the rigid N-cyclopropyl group, can lead to enhanced binding affinity compared to other N-alkyl substituents. This is primarily due to the ability of the cyclopropyl group to fit into sterically constrained regions of a binding pocket while maintaining a favorable conformation for binding. The comparative analysis presented in this guide, supported by established experimental and computational methodologies, provides a framework for understanding and predicting the steric effects of this and related chemical groups in ligand-protein interactions. As a Senior Application Scientist, I encourage researchers to employ these techniques to rationally design and optimize ligands with improved potency and selectivity for their targets of interest.

References

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]

  • RCSB PDB. (2017). 5UIU: Crystal structure of IRAK4 in complex with compound 30. [Link]

  • PubChem. (n.d.). Zimlovisertib. Retrieved February 26, 2026, from [Link]

  • Winkler, A., et al. (2021). The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology, 73(12), 2206–2218. [Link]

  • Wang, Z., et al. (2006). Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper. Structure, 14(12), 1835–1844. [Link]

  • McElroy, W. T., et al. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters, 6(7), 807–812. [Link]

  • Lee, K. L., et al. (2020). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 11(6), 1259–1264. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved February 26, 2026, from [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). Docking (molecular). Retrieved February 26, 2026, from [Link]

  • Mughal, H., & Szostak, M. (2020). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 18(43), 8746–8762. [Link]

  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. (2025). RSC Medicinal Chemistry. [Link]

  • Discovery of IRAK1/4/pan-FLT3 Kinase Inhibitors as Treatments for Acute Myeloid Leukemia. (2024). Journal of Medicinal Chemistry. [Link]

Sources

Comparative Guide: Lipophilicity Profiling of Azetidine Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the "Magic Methyl" effect is well-documented, but the "Azetidine Switch" is rapidly becoming a preferred strategy for optimizing Lipophilic Efficiency (LipE). This guide objectively compares the lipophilicity (LogP/LogD) of azetidine methanol derivatives against their 5- and 6-membered homologues (pyrrolidines and piperidines).

Key Finding: Azetidine-3-methanol derivatives consistently demonstrate a lower LogP (typically ΔLogP ≈ -0.4 to -0.8) compared to pyrrolidine analogues. This reduction is driven by the high ionization potential and solvation penalty associated with the strained 4-membered ring, making them ideal scaffolds for lowering lipophilicity without sacrificing metabolic stability.

Technical Analysis: The Azetidine Advantage

The Physicochemical Hierarchy

Lipophilicity is not merely a function of carbon count; it is intrinsically linked to ring strain and basicity. The azetidine ring (4-membered) possesses unique electronic properties compared to pyrrolidine (5-membered) and piperidine (6-membered) rings.

Table 1: Comparative Physicochemical Properties of Cyclic Amine Scaffolds

Scaffold TypeRing SizeLogP (Parent)*pKa (Conjugate Acid)Ring Strain (kcal/mol)Solvation Profile
Piperidine 60.84~11.22~0Hydrophobic Core
Pyrrolidine 50.46~11.27~6Moderate
Azetidine 4-0.1 to 0.1 ~11.29~26High Polarity

*Note: Values represent the parent unsubstituted amine. Derivatives (e.g., methanols) shift these baselines significantly.

The "Methanol" Effect

Adding a hydroxymethyl group (-CH₂OH) to the azetidine ring (specifically at the 3-position) creates a "solubility anchor."

  • Mechanism: The hydroxyl group acts as both a hydrogen bond donor (HBD) and acceptor (HBA).

  • Synergy: When combined with the high polarity of the strained azetidine nitrogen, the 3-methanol substituent creates a hyper-solvated motif.

  • Result: An azetidine-3-methanol derivative will often exhibit a LogP 1.0–1.5 units lower than the equivalent piperidine-methanol derivative, significantly improving the fraction unbound (fu) in plasma.

Structural Logic & Design Strategy

The following diagram illustrates the decision tree for selecting azetidine methanol derivatives during lead optimization.

Azetidine_Logic Start Lead Compound (High LogP / Low Solubilty) Analysis Analyze Saturated Nitrogen Heterocycle Start->Analysis Piperidine Piperidine (6-ring) LogP: High Metabolic Liability: High Analysis->Piperidine Current State Pyrrolidine Pyrrolidine (5-ring) LogP: Moderate Flexibility: Moderate Piperidine->Pyrrolidine Step down Azetidine Switch to Azetidine (4-ring) (Ring Contraction) Pyrrolidine->Azetidine Max Polarity Substituent Add Polar Handle (3-Methanol) Azetidine->Substituent Functionalization Outcome Optimized Candidate Lower LogP Retained Basicity Reduced Clearance Substituent->Outcome Result

Figure 1: Strategic ring contraction workflow. Moving from 6- to 4-membered rings reduces lipophilicity, while the methanol addition locks in solubility.

Experimental Protocol: High-Throughput LogD Determination

Method: Chromatographic Hydrophobicity Index (CHI) via Fast-Gradient HPLC.[1] Rationale: Traditional shake-flask methods are low-throughput and prone to emulsion errors with amphiphilic amines. The CHI method utilizes retention times on a C18 column calibrated against standards to derive LogP/LogD, offering higher precision for polar compounds like azetidines.

Reagents & Standards
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Calibration Standards: Theophylline, Benzimidazole, Acetophenone, Propiophenone, Valerophenone (spanning low to high hydrophobicity).[2]

Workflow Description
  • Sample Prep: Dissolve azetidine derivatives to 10 mM in DMSO. Dilute to 100 µM in 50:50 MeOH:Water.

  • Chromatography:

    • Column: Reverse-phase C18 (rapid resolution, e.g., 50 x 2.1 mm).

    • Gradient: 0% to 100% B over 5 minutes.

  • Calculation:

    • Measure Retention Time (

      
      ).
      
    • Convert

      
       to CHI using the calibration curve: 
      
      
      
      .
    • Convert CHI to LogD using the formula:

      
      .
      
Protocol Visualization

CHI_Protocol Prep Sample Prep 10mM DMSO -> 100µM Inject HPLC Injection RP-C18 Column Prep->Inject Gradient Fast Gradient 0-100% ACN (pH 7.4) Inject->Gradient Detect UV/MS Detection Measure Rt Gradient->Detect Calc Data Processing Rt -> CHI -> LogD Detect->Calc Standards Calibration Stds (Theophylline...Valerophenone) Calc->Standards Regression Check Standards->Inject Run First

Figure 2: Workflow for determining Lipophilicity via Chromatographic Hydrophobicity Index (CHI).

Critical Considerations & Troubleshooting

  • pH Sensitivity: Azetidines are basic (pKa ~11). Ensure the mobile phase is strictly buffered at pH 7.4. Small deviations can shift the ionization equilibrium, drastically altering the observed retention time.

  • Stability: While azetidines are generally stable, 3-methanol derivatives can undergo ring-opening or rearrangement under highly acidic conditions or high temperatures. Avoid acidic modifiers (like TFA) in the mobile phase; use Ammonium Acetate or Formic Acid only if necessary and validated.

  • Detection: Azetidines lack strong chromophores. If the "methanol" derivative does not have an aromatic side chain, use Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) rather than UV.

References

  • National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Chromatographic Hydrophobicity Index (CHI). Retrieved from [Link]

  • Stepaniuk, O., et al. (2026). Statistical Analysis of a Specialized Dataset for Predicting the Acid-Base Properties and Lipophilicity of Fluorinated Organic Compounds. ResearchGate. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-cyclopropylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For research, discovery, and development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of (1-cyclopropylazetidin-3-yl)methanol, a novel compound with potential applications in pharmaceutical development. Our commitment to excellence in laboratory safety and chemical handling necessitates a thorough understanding of the potential hazards and the procedural steps required to mitigate them.

Hazard Assessment and Chemical Profile
  • Structural Analogs: Data from structurally similar compounds, such as (1-Cyclopropyl-1H-pyrazol-3-yl)methanol, indicate potential hazards including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and serious eye irritation[1]. Another related compound, (1-methylazetidin-3-yl)methanol, is classified as a highly flammable liquid and vapor that causes skin irritation and serious eye damage[2].

  • Methanol Group: The presence of the methanol group suggests potential flammability. Methanol itself is a highly flammable liquid and vapor, and is toxic if swallowed, in contact with skin, or inhaled, causing damage to organs[3][4].

  • Cyclopropyl and Azetidine Moieties: The strained cyclopropyl and azetidine rings may impart reactivity to the molecule.

Based on this analysis, this compound should be handled as a flammable, irritant, and potentially toxic substance .

PropertyEstimated Value/ClassificationSource Analogy
Physical State Likely a liquid at room temperature[5][6]
Flammability Potentially flammable liquid[2][3][4]
Toxicity Harmful if swallowed, inhaled, or in contact with skin[1][3][4]
Irritation Causes skin and serious eye irritation[1][2]
Environmental Hazard Potential for harm to aquatic life[7]
Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure the following PPE is worn to minimize exposure:

  • Eye Protection: Tight-sealing safety goggles are mandatory.[3]

  • Hand Protection: Wear suitable, impervious gloves, such as butyl rubber.[3]

  • Body Protection: A lab coat or other suitable protective clothing is required.

  • Respiratory Protection: If handling outside of a certified chemical fume hood, a respirator with an appropriate organic vapor cartridge may be necessary.

All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8]

Spill Management

In the event of a spill, immediate and appropriate action is critical:

  • Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to soak up the liquid. Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a designated, sealable waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

Disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[9][10] Never pour this chemical down the drain or dispose of it in regular trash.[9][10]

  • Waste Determination: The first step in proper disposal is to perform a "waste determination" to classify the waste under the Resource Conservation and Recovery Act (RCRA).[9] Based on the analysis of its functional groups and data from similar compounds, this compound is likely to be classified as an ignitable (D001) and potentially toxic hazardous waste.[10][11]

  • Container Selection:

    • Use a dedicated, compatible waste container. A glass or high-density polyethylene (HDPE) container is generally suitable.

    • The container must be in good condition with a secure, tight-fitting lid.[9][12]

    • Do not overfill the container; a fill level of less than 90% is recommended to allow for vapor expansion.[12]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".

    • Identify the contents fully: "this compound". Avoid using abbreviations or chemical formulas.

    • Indicate the approximate concentration and volume.

    • Include the date when the waste was first added to the container.

  • Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

    • Segregate the waste from incompatible materials, such as strong oxidizing agents, strong acids, and strong reducing agents.[8]

    • The storage area should be a well-ventilated, cool, and dry location, away from sources of ignition.[4][8]

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation and handover.

Disposal Workflow Diagram

DisposalWorkflow cluster_preparation Preparation cluster_procedure Disposal Procedure cluster_storage_pickup Storage & Pickup A Wear Appropriate PPE B Work in a Fume Hood C Perform Waste Determination B->C Start Disposal D Select & Label Waste Container C->D E Transfer Waste to Container D->E F Securely Close Container E->F G Store in Designated Area F->G H Segregate from Incompatibles G->H I Schedule EH&S Pickup H->I

Caption: Workflow for the safe disposal of this compound.

References

  • (1-Cyclopropyl-1H-pyrazol-3-yl)
  • Methanol Safety D
  • SAFETY DATA SHEET - Methanol. Actylis Lab Solutions.
  • (1-Methylazetidin-3-yl)methanol.
  • SAFETY DATA SHEET - [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.
  • (1-cyclopropylazetidin-2-yl)methanol. American Elements.
  • Hazardous Waste Disposal Procedures. Michigan Technological University.
  • Cyclopent-3-en-1-ylmethanol.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency.
  • 1-Cyclopropylethanol. CymitQuimica.
  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh Safety Manual.
  • Cyclopropanemethanol. Sigma-Aldrich.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.